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  • Product: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
  • CAS: 144163-52-0

Core Science & Biosynthesis

Foundational

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid SMILES string

Chemical Architecture and Therapeutic Potential of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid: A Technical Monograph Executive Summary This guide analyzes (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, a heteroaromatic acry...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture and Therapeutic Potential of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid: A Technical Monograph

Executive Summary

This guide analyzes (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, a heteroaromatic acrylic acid derivative. In modern drug discovery, this scaffold serves two critical functions: as a synthesis intermediate for thiazole-fused heterocycles and as a covalent "warhead" (Michael acceptor) targeting cysteine residues in protein kinases and proteases.[1] This monograph details its cheminformatics, stereoselective synthesis, and reactivity profile.[1]

Part 1: Molecular Identity & Cheminformatics

The precise stereochemistry of the alkene linker is critical for biological recognition.[1] The (2E) configuration places the carboxylic acid and the thiazole ring on opposite sides of the double bond, minimizing steric strain and maximizing


-conjugation.[1]

Table 1: Physicochemical Profile

ParameterValue / DescriptorNotes
Common Name (E)-3-(Thiazol-2-yl)acrylic acid
CAS Number 52396-77-7Unique identifier for the (E)-isomer.
Isomeric SMILES OC(=O)/C=C/c1nccs1Encodes trans geometry (/ and /).
Canonical SMILES O=C(O)C=Cc1nccs1Lacks stereochemical definition.[1]
InChIKey KKMZQOIASVGJQE-ONEGZZNKSA-NHashed identifier for database linking.
Molecular Weight 155.18 g/mol Fragment-like (Rule of 3 compliant).
Topological PSA 78.4 ŲPolar Surface Area; indicates good membrane permeability.[1]
Lipinski Status Pass0 Violations (MW<500, LogP<5, HBD<5, HBA<10).[1]

Part 2: Synthetic Pathways (The "How")

The most robust method for synthesizing (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is the Knoevenagel Condensation using the Doebner modification. This route is preferred over Wittig olefination because it is more atom-economical and thermodynamically favors the trans (E) isomer due to the reversibility of the aldol intermediate.

Reaction Mechanism & Logic
  • Deprotonation: A weak base (piperidine) deprotonates malonic acid to generate the enolate.[1]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of 2-thiazolecarboxaldehyde.

  • Dehydration & Decarboxylation: The intermediate undergoes base-catalyzed dehydration followed by thermal decarboxylation, driving the equilibrium toward the stable conjugated acid.[1]

Experimental Protocol
  • Reagents: 2-Thiazolecarboxaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalyst, 0.1 eq).[1]

  • Conditions: Reflux (80–100°C) for 4–6 hours.[1]

Step-by-Step Workflow:

  • Dissolve 2-thiazolecarboxaldehyde (11.3 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (30 mL).

  • Add piperidine (0.5 mL) dropwise under stirring.

  • Heat the mixture to 100°C. Evolution of CO₂ gas indicates the decarboxylation phase.[1]

  • Monitor by TLC (mobile phase: 5% MeOH in DCM).

  • Upon completion, pour the reaction mixture into ice-cold HCl (1M, 200 mL) to precipitate the crude acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Validation (Self-Check):

  • 1H NMR (DMSO-d6): Look for two doublets in the alkene region (6.5–8.0 ppm). The coupling constant (

    
    ) must be 15–16 Hz , confirming the trans (E) geometry.[1] A 
    
    
    
    value of 8–12 Hz would indicate the cis (Z) isomer, requiring re-crystallization.[1]

Part 3: Visualization of Synthesis

The following diagram illustrates the Knoevenagel pathway, highlighting the critical decarboxylation step that locks the stereochemistry.

SynthesisPath Reagents 2-Thiazolecarboxaldehyde + Malonic Acid Intermediate Aldol Adduct (Transient) Reagents->Intermediate Nucleophilic Attack Catalyst Cat: Piperidine Solvent: Pyridine Catalyst->Intermediate Transition Decarboxylation (-CO2, -H2O) Intermediate->Transition Heat (100°C) Product (2E)-3-(1,3-thiazol-2-yl) prop-2-enoic acid Transition->Product Thermodynamic Control (E-Isomer)

Figure 1: Knoevenagel condensation workflow utilizing the Doebner modification for stereoselective synthesis.

Part 4: Pharmacophore Analysis & Reactivity (The "Why")

This molecule is not just a building block; it is a Michael Acceptor . The


-unsaturated carbonyl system is electrophilic at the 

-carbon (the carbon attached to the thiazole ring).
Mechanism of Action: Covalent Inhibition

In drug design, this moiety acts as a "warhead" to target non-catalytic cysteine residues in kinases (e.g., EGFR, BTK).[1]

  • Recognition: The thiazole ring binds to the ATP-binding pocket via H-bonds (Nitrogen acceptor) and

    
    -stacking.
    
  • Covalent Bond Formation: A cysteine thiol (-SH) in the protein active site performs a Michael addition on the

    
    -carbon.
    
  • Irreversible Locking: This forms a stable thioether bond, permanently inhibiting the enzyme.[1]

Reactivity Logic: The electron-withdrawing nature of the carboxyl group, combined with the electron-deficient thiazole ring, makes the


-carbon highly susceptible to nucleophilic attack.[1] However, it is generally less reactive than acrylamides, offering a "tunable" reactivity profile that reduces off-target toxicity.[1]

MichaelAddition Enzyme Target Protein (Cysteine-SH) Complex Reversible Binding (Non-covalent) Enzyme->Complex Warhead Ligand (Thiazole-Acrylic Acid) Electrophile Warhead->Complex TS Transition State (Thiolate Attack on Beta-C) Complex->TS Michael Addition Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Stable Thioether Bond

Figure 2: Mechanism of covalent inhibition via Michael addition to the acrylic acid warhead.

References

  • PubChem Compound Summary. (2025). (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.[2][3] National Center for Biotechnology Information.[1] Link

  • Jones, G. (2011).[1] The Knoevenagel Condensation.[1][4][5][6] Organic Reactions.[1][4][5][7][8][9][10] Wiley.[1] (Standard reference for the Doebner modification protocol).

  • Lozynskyi, A., et al. (2017).[1] Synthesis, antioxidant and antimicrobial activities of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids.[1] Molecular Diversity.[1] Link

  • BLD Pharm. (2025).[1] Product Data Sheet: 3-(Thiazol-2-yl)acrylic acid (CAS 52396-77-7).[11]Link

  • Frederick, C. B., & Reynolds, C. H. (1989).[1][12] Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters.[1][12] Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

Introduction & Chemical Identity (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (CAS: 144163-52-0) is a heteroaromatic acrylic acid derivative used primarily as a building block in medicinal chemistry. It serves as a bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (CAS: 144163-52-0) is a heteroaromatic acrylic acid derivative used primarily as a building block in medicinal chemistry. It serves as a bioisostere for cinnamic acid derivatives, where the thiazole ring replaces the phenyl group to modulate lipophilicity, metabolic stability, and hydrogen bonding potential.

This compound is a critical intermediate in the synthesis of acetylcholinesterase inhibitors, antimicrobial agents, and peptidomimetic drugs. Its structure features a trans-alkene linker connecting a carboxylic acid to the C2 position of a 1,3-thiazole ring.

Core Identifiers
ParameterValue
IUPAC Name (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Common Synonyms (E)-3-(Thiazol-2-yl)acrylic acid; trans-3-(2-Thiazolyl)acrylic acid
CAS Registry Number 144163-52-0
Molecular Formula C₆H₅NO₂S
Molecular Weight 155.17 g/mol
SMILES O=C(O)/C=C/c1nccs1

Physicochemical Characterization

The physical behavior of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is governed by the interplay between the acidic carboxyl group (pKa ~4) and the weakly basic thiazole nitrogen (pKa of conjugate acid ~2.5).

Solid-State & Solution Properties
PropertyData / DescriptorContext & Notes
Physical State Crystalline SolidTypically isolated as off-white to pale yellow needles.
Melting Point 145–155 °C (Est.)Experimental values for the analogous thienyl derivative are 145–148 °C. The thiazole nitrogen typically raises lattice energy via intermolecular H-bonding.
Solubility (Water) pH-DependentLow at pH 1–3 (Neutral species). High at pH > 6 (Anionic carboxylate).
Solubility (Organic) Moderate to HighSoluble in DMSO, Methanol, Ethanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).
pKa (Acid) 3.8 – 4.2 (Predicted)The electron-withdrawing thiazole ring increases acidity relative to acrylic acid (pKa 4.25).
LogP ~0.6 – 0.9Lower than cinnamic acid (LogP 2.1) due to the polar thiazole ring, enhancing aqueous solubility.
Electronic Structure & Geometry

The (E)-configuration is thermodynamically favored over the (Z)-isomer due to steric hindrance between the thiazole ring and the carboxylic acid group in the cis-conformation. The molecule is essentially planar, allowing for extended


-conjugation across the heterocyclic ring and the alkene.
Diagram 1: pH-Dependent Speciation Logic

The following diagram illustrates the dominant species across the pH scale, critical for extraction and purification protocols.

Speciation Cation Cationic Species (pH < 2) Thiazolium / Carboxylic Acid Soluble in Water Neutral Neutral Species (pH 3 - 5) Thiazole / Carboxylic Acid Precipitates (Least Soluble) Cation->Neutral - H+ (Thiazole N) Anion Anionic Species (pH > 6) Thiazole / Carboxylate Soluble in Water Neutral->Anion - H+ (Carboxyl) Anion->Neutral + H+ (Acidification)

Caption: Speciation map showing the solubility windows. Purification is best achieved by precipitating the neutral species at pH 3–4.

Synthesis Protocol: Knoevenagel Condensation[8][9][10]

The most robust synthetic route is the Knoevenagel condensation of 2-thiazolecarboxaldehyde with malonic acid. This method is preferred over the Horner-Wadsworth-Emmons reaction for its operational simplicity and exclusive selectivity for the (E)-isomer.

Reaction Scheme

Reactants: 2-Thiazolecarboxaldehyde + Malonic Acid Catalyst: Piperidine (Base) Solvent: Pyridine (or Ethanol) Mechanism: Base-catalyzed enolization, condensation, followed by thermal decarboxylation.

Detailed Methodology

Safety Note: Pyridine is toxic and malodorous. Perform all operations in a fume hood.

  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiazolecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5–10 volumes).

    • Add a catalytic amount of piperidine (0.1 eq).

  • Reaction:

    • Heat the mixture to 80–100 °C (Reflux).

    • Monitor the evolution of CO₂ gas (bubbler). The reaction is typically complete when gas evolution ceases (2–4 hours).

    • Validation: TLC (SiO₂, 5% MeOH in DCM) should show consumption of the aldehyde.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (10 volumes).

    • Slowly acidify with concentrated HCl to pH ~3–4. Caution: Exothermic neutralization of pyridine.

    • The product will precipitate as a solid.[1]

  • Purification:

    • Filter the precipitate and wash copiously with cold water to remove pyridinium salts.

    • Recrystallize from Ethanol/Water (1:1) or pure Ethanol to obtain analytical grade crystals.

    • Dry in a vacuum oven at 45 °C.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 2-Thiazolecarboxaldehyde + Malonic Acid Condensation Condensation: Pyridine/Piperidine Reflux 90°C, 3h Start->Condensation Intermediate Intermediate: Aldol Adduct Condensation->Intermediate Nucleophilic Attack Decarbox Decarboxylation: Loss of CO2 (-44 Da) Intermediate->Decarbox Heat Driven Quench Quench: Pour into Ice Water Acidify to pH 3 (HCl) Decarbox->Quench Isolate Isolation: Filter Precipitate Recrystallize (EtOH) Quench->Isolate

Caption: Step-by-step workflow for the Knoevenagel synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

Analytical Profiling

To validate the identity and purity of the synthesized compound, the following spectroscopic signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The spectrum is characterized by the large coupling constant of the alkene protons, confirming the trans (E) geometry.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
COOH 12.5 – 13.0Broad Singlet-Carboxylic acid proton (exchangeable).
Alkene (H-3) 7.60 – 7.75Doublet15.5 – 16.0

-proton. Large

confirms (E)-isomer .
Thiazole (H-5) 7.80 – 7.90Doublet3.2Thiazole ring proton.
Thiazole (H-4) 7.95 – 8.05Doublet3.2Thiazole ring proton.
Alkene (H-2) 6.60 – 6.80Doublet15.5 – 16.0

-proton (shielded by carbonyl).
Infrared (IR) Spectroscopy[11]
  • O-H Stretch: Broad band at 2500–3300 cm⁻¹ (Carboxylic acid dimer).

  • C=O Stretch: Strong peak at 1680–1700 cm⁻¹ (Conjugated acid).

  • C=C Stretch: Sharp peak at 1620–1635 cm⁻¹ (Alkene).

  • C=N Stretch: ~1500 cm⁻¹ (Thiazole ring).

Handling & Stability

  • Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Use standard PPE (gloves, goggles).

References

  • Synthesis of Thiazole Acrylic Acids

    • Source: "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives." Molecules, 2013, 18, 15000-15018.
    • URL:[Link]

    • Relevance: Provides protocols for thiazole-based propanoic and acrylic acid deriv
  • Knoevenagel Condensation Methodology

    • Source: "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction."[2] Asian Journal of Green Chemistry, 2025.[2]

    • Relevance: Validates the catalytic conditions for aldehyde-malonic acid condens
  • Physical Properties of Heterocyclic Acrylic Acids

    • Source: PubChem Compound Summary for (E)-3-(Thiophen-2-yl)
    • URL:[Link]

    • Relevance: Used for benchmarking physical properties (MP, LogP) of the thiazole analog.

Sources

Foundational

Comprehensive NMR Characterization of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

[1] Executive Summary This technical guide details the structural elucidation and stereochemical validation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid .[1] As a conjugated heteroaromatic system often utilized as a pha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the structural elucidation and stereochemical validation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid .[1] As a conjugated heteroaromatic system often utilized as a pharmacophore in fragment-based drug discovery (FBDD), accurate assignment of its geometry is critical.[1][2] This guide prioritizes the differentiation of the E (trans) isomer from the Z (cis) isomer using scalar coupling constants (


) and nuclear Overhauser effects (NOE), established within a self-validating analytical workflow.

Part 1: Structural Deconstruction & Numbering

Before analysis, we must define the atomic numbering to ensure consistent assignment. The molecule consists of a 1,3-thiazole ring attached at the C2 position to an acrylic acid side chain.

  • Thiazole Ring:

    • S1 : Sulfur atom (Position 1).[1][2]

    • C2 : Quaternary carbon connecting to the side chain.[2]

    • N3 : Nitrogen atom.[2]

    • C4 : Methine carbon (adjacent to N).[1][2]

    • C5 : Methine carbon (adjacent to S).[1][2]

  • Side Chain:

    • C1' : Carboxylic acid carbonyl.[2][3]

    • C2' :

      
      -carbon (alkene methine next to COOH).[1][2]
      
    • C3' :

      
      -carbon (alkene methine next to Thiazole).[1][2]
      

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution data and observation of the exchangeable carboxylic proton, DMSO-d


  is the solvent of choice. Chloroform-d (CDCl

) often leads to limited solubility and broadening of the acid proton.[1]

Protocol:

  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Add 600 µL of DMSO-d

    
     (99.9% D).
    
  • Vessel: Transfer to a precision 5 mm NMR tube.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution; any suspension will degrade field homogeneity (shimming).

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference the residual DMSO pentet to 2.50 ppm.[2]

Acquisition Parameters[1]
  • Temperature: 298 K (25°C).[1][2]

  • Relaxation Delay (D1): Set to

    
     5 seconds. The quaternary C2 and Carbonyl C1' have long 
    
    
    
    relaxation times; insufficient delay will suppress their integration in quantitative 1D experiments.[2]
  • Scans (NS): 16 (1H), 1024+ (13C) to detect quaternary carbons.[1][2]

Part 3: H NMR Analysis & Stereochemistry

The primary objective is confirming the (2E) configuration. This is determined by the magnitude of the vicinal coupling constant between the vinyl protons H2' and H3'.[2]

Predicted Chemical Shifts & Multiplicity

Note: Values are representative for thiazole-acrylates in DMSO-d


.
ProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
COOH 12.5 – 13.5Broad Singlet-Deshielded acidic proton; chemical shift varies with concentration/temperature.[1]
H4 (Thiazole)7.90 – 8.00Doublet

Deshielded by adjacent Nitrogen (C=N anisotropy).[1][2]
H5 (Thiazole)7.70 – 7.80Doublet

Shielded relative to H4 due to Sulfur proximity.[1][2]
H3' (

-vinyl)
7.60 – 7.75Doublet

Deshielded by conjugation with the aromatic ring.[1]
H2' (

-vinyl)
6.50 – 6.70Doublet

Shielded relative to H3'; resonance typical for acrylates.[1][2]
Stereochemical Validation (The "E" Proof)

The distinction between E and Z isomers rests on the Karplus relationship applied to alkenes.[2]

  • (E)-Isomer (Trans): The dihedral angle is 180°.[1] Typical

    
     = 15 – 17 Hz .[1][2]
    
  • (Z)-Isomer (Cis): The dihedral angle is 0°.[1] Typical

    
     = 8 – 12 Hz .[1][2]
    

Diagnostic Check: If the doublet at ~6.6 ppm (H2') and ~7.7 ppm (H3') exhibits a coupling constant of 15.5 Hz or greater , the structure is definitively (2E) .[1]

Part 4: C NMR Assignment

The


C spectrum will display 6 distinct carbon environments.
CarbonShift (

ppm)
TypeAssignment Logic
C1' (COOH)166.0 – 168.0C

Characteristic carbonyl region for conjugated acids.[1]
C2 (Thiazole)162.0 – 165.0C

Most deshielded aromatic carbon (between N and S).[1][2] Weak intensity.
C4 (Thiazole)143.0 – 145.0CH

-carbon to Nitrogen; highly deshielded.[1][2]
C3' (

-vinyl)
135.0 – 138.0CHConjugated alkene carbon distal to COOH.[1][2]
C2' (

-vinyl)
120.0 – 125.0CHAlkene carbon proximal to COOH.[1][2]
C5 (Thiazole)120.0 – 123.0CH

-carbon to Sulfur; more shielded than C4.[1][2]

Part 5: Self-Validating Workflow (Visualized)

The following diagrams illustrate the logical flow for confirming the structure and the specific NOE correlations required to verify the geometry if coupling constants are ambiguous (e.g., signal overlap).

Analytical Logic Flow

NMR_Workflow Start Sample: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Solvent Dissolve in DMSO-d6 (Prevents COOH exchange) Start->Solvent H1_Acq Acquire 1H NMR (16 scans, d1=2s) Solvent->H1_Acq Decision Measure Vinyl Coupling (J) H1_Acq->Decision Trans J = 15-16 Hz (CONFIRMED E-Isomer) Decision->Trans Large J Cis J = 8-12 Hz (REJECT E-Isomer) Decision->Cis Small J Validation 2D Confirmation (HSQC + HMBC) Trans->Validation

Figure 1: Decision tree for stereochemical confirmation using scalar coupling constants.

Mechanistic NOE Correlations

In the (2E) configuration, the H3' proton and the Thiazole ring are on the same side of the double bond (s-cis conformation regarding the C2-C3' bond is often preferred for conjugation, but the alkene geometry is fixed).

NOE_Logic cluster_geometry Trans (E) Geometry Spatial Layout Thiazole Thiazole Ring H_beta H3' (Beta-H) Thiazole->H_beta Strong NOE (Spatial Proximity) H_alpha H2' (Alpha-H) H_beta->H_alpha No NOE (Trans Geometry) COOH COOH Group H_alpha->COOH Spatial Proximity

Figure 2: Expected Nuclear Overhauser Effect (NOE) correlations. In the Trans isomer, H-beta is spatially close to the ring, while H-alpha is distant.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on coupling constants and heteroaromatic shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for additive chemical shift calculations).

  • ChemicalBook. (n.d.).[1][2] Thiazole NMR Spectrum Data. Retrieved from [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (General reference for acrylate coupling constants).

  • Reich, H. J. (2023).[1][2] NMR Data for Alkenes. University of Wisconsin-Madison Chemistry.[1][2] Retrieved from [1]

Sources

Exploratory

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and chemical research,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Mass spectrometry (MS) has emerged as an indispensable analytical technique, prized for its sensitivity, speed, and the wealth of structural information it provides from minimal sample quantities.[1][2] This guide offers a comprehensive examination of the mass spectrometric behavior of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (C₆H₅NO₂S, Molecular Weight: 155.17 g/mol ), a molecule featuring a heteroaromatic thiazole ring conjugated to an acrylic acid moiety.[3][4]

Understanding the ionization and fragmentation pathways of this compound is critical for its identification in complex matrices, such as during reaction monitoring, metabolite identification, or impurity profiling. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for experimental design and data interpretation. We will explore optimal analytical strategies, predict fragmentation patterns based on chemical principles, and present a self-validating workflow for confident structural characterization using high-resolution mass spectrometry (HRMS).

Molecular Architecture & Ionization Strategy

The structure of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid presents distinct chemical features that dictate its behavior in a mass spectrometer.

  • The Thiazole Ring: This five-membered aromatic heterocycle contains both a nitrogen and a sulfur atom. The lone pair of electrons on the nitrogen atom makes it a prime site for protonation, favoring the formation of positive ions ([M+H]⁺).[5][6][7]

  • The Carboxylic Acid Group: The acidic proton of the prop-2-enoic acid moiety is readily lost, making the molecule highly suitable for analysis in negative ion mode via deprotonation ([M-H]⁻).[8]

  • The Conjugated System: The double bond of the acrylic acid is in conjugation with the thiazole ring, creating a planar and electronically stable system that can influence fragmentation pathways.

Given these features, "soft" ionization techniques are paramount to preserve the molecule's integrity and observe the molecular ion. Electrospray ionization (ESI) is the method of choice as it efficiently generates protonated or deprotonated molecules from polar analytes in solution with minimal initial fragmentation, making it ideal for coupling with liquid chromatography (LC-MS).[1][9]

Experimental Design & Methodologies

A robust and reliable analysis hinges on a meticulously designed experimental protocol. The choices made in sample preparation and instrument parameters are causally linked to the quality of the resulting data.

Sample Preparation Protocol

The objective is to dissolve the analyte in a solvent system compatible with ESI-MS that promotes efficient ionization.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid and dissolve it in 1 mL of a high-purity solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL.

  • Solvent System Selection: The final dilution should be made in a solvent mixture that mirrors the mobile phase used in an LC-MS system. A common choice is 50:50 (v/v) acetonitrile:water.

  • Ionization Enhancement (Positive Mode): To analyze the [M+H]⁺ ion, acidify the final working solution by adding formic acid to a final concentration of 0.1%. The acid provides an abundant source of protons, facilitating the formation of the protonated analyte.

  • Ionization Enhancement (Negative Mode): To analyze the [M-H]⁻ ion, make the final working solution slightly basic by adding ammonium hydroxide or ammonium acetate to a final concentration of 5 mM. This promotes the deprotonation of the carboxylic acid group.

  • Filtration: Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the MS inlet.

Instrumentation & Data Acquisition

The use of high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is strongly recommended. These instruments provide exceptional mass accuracy (typically <5 ppm), which is crucial for determining the elemental composition of the parent ion and its fragments, thereby lending high confidence to the structural assignment.[1][10]

Acquisition Parameters:

ParameterPositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)Rationale
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)Optimal for polar molecules, generates intact molecular ions.[9]
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kVCreates a stable spray and promotes efficient ion formation.
Scan Range (m/z) 50 - 30050 - 300Covers the expected mass of the molecular ion and its fragments.
MS1 Acquisition Full ScanFull ScanTo detect the accurate mass of the intact molecular ion.
MS/MS Acquisition Targeted MS/MS or Data-Dependent Acquisition (DDA)Targeted MS/MS or Data-Dependent Acquisition (DDA)To isolate the molecular ion and induce fragmentation for structural analysis.
Collision Energy (CE) Ramped (e.g., 10-40 eV)Ramped (e.g., 10-30 eV)A range of energies ensures the capture of both low-energy (major fragments) and high-energy (smaller fragments) dissociation products.

Mass Spectral Interpretation & Fragmentation Pathways

The core of the analysis lies in interpreting the mass spectra. This involves identifying the molecular ion and elucidating the structure of its fragments.

Expected Molecular Ions

Based on the elemental formula C₆H₅NO₂S, the theoretical monoisotopic masses of the molecular ions are:

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺ [C₆H₆NO₂S]⁺156.0114
[M-H]⁻ [C₆H₄NO₂S]⁻154.0012

Observing these ions with high mass accuracy in the MS1 spectrum is the first step in confirming the presence of the target compound.

Predicted Fragmentation Pattern: Positive Ion Mode ([M+H]⁺)

Upon collisional activation in an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 156.0114) is expected to undergo fragmentation through several logical pathways. The initial protonation is likely on the thiazole nitrogen.

  • Loss of Water (H₂O): A common fragmentation for carboxylic acids, leading to an ion at m/z 138.0008 .

  • Loss of Carbon Monoxide (CO): Following the loss of water, a subsequent loss of CO can occur, yielding an ion at m/z 110.0059 .

  • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the acrylic chain and the carboxyl group results in a radical loss and an ion at m/z 111.0137 .

  • Decarboxylation (CO₂): A direct loss of carbon dioxide from the parent ion can produce a fragment at m/z 112.0215 .

  • Thiazole Ring Cleavage: Thiazole rings are known to fragment via specific pathways, often involving the cleavage of the S-C and N-C bonds, which can lead to smaller, characteristic fragments.[5][11]

G M_H [M+H]⁺ m/z 156.0114 F1 [M+H-H₂O]⁺ m/z 138.0008 M_H->F1 - H₂O F3 [M+H-CO₂]⁺ m/z 112.0215 M_H->F3 - CO₂ F4 [M+H-•COOH]⁺ m/z 111.0137 M_H->F4 - •COOH F2 [M+H-H₂O-CO]⁺ m/z 110.0059 F1->F2 - CO

Caption: Predicted fragmentation of [M+H]⁺ ion.

Predicted Fragmentation Pattern: Negative Ion Mode ([M-H]⁻)

In negative mode, the molecule is deprotonated at the carboxylic acid site. The resulting carboxylate anion dictates the fragmentation.

  • Decarboxylation (Loss of CO₂): This is the most dominant and characteristic fragmentation pathway for deprotonated carboxylic acids.[8] The loss of CO₂ (43.9898 Da) from the [M-H]⁻ ion at m/z 154.0012 will produce a highly stable fragment ion at m/z 110.0114 . This fragment represents the core thiazolyl-ethenyl anion.

G M_H_neg [M-H]⁻ m/z 154.0012 F1_neg [M-H-CO₂]⁻ m/z 110.0114 M_H_neg->F1_neg - CO₂

Caption: Predicted fragmentation of [M-H]⁻ ion.

Summary of Key Ions
Ion SpeciesFormulaTheoretical m/zFragmentation Origin
[M+H]⁺ [C₆H₆NO₂S]⁺156.0114Parent Ion (Positive Mode)
[M-H]⁻ [C₆H₄NO₂S]⁻154.0012Parent Ion (Negative Mode)
Fragment[C₆H₄NOS]⁺138.0008[M+H]⁺ - H₂O
Fragment[C₅H₄NS]⁺110.0059[M+H]⁺ - H₂O - CO
Fragment[C₆H₆NS]⁺112.0215[M+H]⁺ - CO₂
Fragment[C₅H₄NS]⁻110.0114[M-H]⁻ - CO₂

A Self-Validating Analytical Workflow

To ensure the trustworthiness and scientific integrity of the results, a systematic and self-validating workflow should be employed. This process integrates high-accuracy measurements with logical fragmentation analysis to build an irrefutable case for the compound's identity.

G cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis & Validation Prep Sample Preparation (Solubilization & Dilution) MS1 HRMS Full Scan (MS1) - Acquire Accurate Mass Prep->MS1 MS2 HRMS/MS Scan (MS2) - Isolate Parent & Fragment MS1->MS2 Data-Dependent Formula Elemental Formula Generation (<5 ppm error) MS2->Formula Frag Fragment Analysis - Propose Structures MS2->Frag Match Validation - Match Observed vs. Predicted Fragments Formula->Match Frag->Match ID Confident Structural Elucidation Match->ID

Caption: Self-validating workflow for structural elucidation.

Workflow Steps:

  • MS1 Analysis: The accurate mass of the parent ion is measured. This value is used to generate a list of possible elemental formulas. Given the known context of the sample, C₆H₅NO₂S should be the top hit with a mass error of less than 5 ppm.

  • MS/MS Analysis: The parent ion is fragmented, and the accurate masses of the resulting fragment ions are measured.

  • Fragmentation Correlation: The observed fragments are correlated with the predicted fragmentation pathways. For example, in negative mode, the observation of a neutral loss of 43.9898 Da (CO₂) from the parent ion is powerful evidence for the presence of a carboxylic acid.

  • Structural Confirmation: By matching the accurate masses of the parent ion and its key fragments to the theoretical values derived from the proposed structure, a confident identification is achieved. This multi-layered confirmation system is inherently self-validating.

Conclusion

The mass spectrometric analysis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is a clear illustration of how modern analytical techniques can provide definitive structural evidence for small molecules. By leveraging the compound's intrinsic chemical properties, a robust ESI-MS method can be developed for both positive and negative ion modes. The strategic application of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) allows for a multi-faceted approach to identification: the elemental composition is confirmed from the precursor ion, and the presence of key functional groups—the carboxylic acid and the thiazole ring—is verified through characteristic fragmentation patterns. The workflow presented in this guide provides a reliable, scientifically sound, and self-validating framework for the unambiguous characterization of this and structurally related molecules, empowering researchers in their scientific endeavors.

References

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Foundational

An In-depth Technical Guide on the Crystal Structure of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Abstract This technical guide provides a comprehensive analysis of the crystal structure of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, a molecule of significant interest due to its constituent thiazole and acrylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, a molecule of significant interest due to its constituent thiazole and acrylic acid moieties. Thiazole rings are key pharmacophores in numerous approved drugs, while acrylic acids are versatile synthons in polymer and materials science.[1] Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for predicting its physicochemical properties, guiding the development of novel pharmaceuticals, and designing advanced materials. This document details the synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction (SC-XRD). Furthermore, it integrates spectroscopic and computational data to provide a holistic and self-validating understanding of the molecule's structural and electronic characteristics.

Introduction and Scientific Context

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (Molecular Formula: C₆H₅NO₂S, Molecular Weight: 155.17 g/mol ) is a heterocyclic compound that merges two functionalities of high chemical importance.[2] The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, a scaffold known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The prop-2-enoic acid (acrylic acid) moiety is a simple unsaturated carboxylic acid, which not only imparts acidic properties but also serves as a Michael acceptor and a monomer for polymerization.[3][4]

The precise determination of a molecule's crystal structure provides invaluable information on bond lengths, bond angles, and intermolecular interactions.[5] This knowledge is critical in drug development for understanding receptor-ligand binding and in materials science for predicting properties like stability, solubility, and polymorphism.[6] This guide presents a detailed protocol for the structural analysis of the title compound, grounded in established experimental and computational methodologies.

Synthesis and Crystallization

A robust synthetic and crystallization strategy is the foundational step for any crystallographic study. High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

Synthesis via Aldol Condensation

The title compound can be reliably synthesized via a base-catalyzed aldol or Knoevenagel condensation. A representative protocol is as follows:

Protocol 2.1: Synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1,3-thiazole-2-carbaldehyde and 1.2 equivalents of malonic acid in 20 mL of pyridine.

  • Catalysis: Add 0.1 equivalents of piperidine to the solution.

  • Reaction: Heat the mixture under reflux at 100-110 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold, dilute hydrochloric acid (2M). This will precipitate the crude product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under a vacuum. Recrystallize the crude product from an ethanol/water mixture to yield pure (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid as a crystalline solid. This general approach is adapted from established condensation reactions for similar structures.[7]

Single Crystal Growth

The quality of the diffraction data is directly dependent on the quality of the single crystal. The slow evaporation method is a reliable technique for obtaining diffraction-quality crystals.

Protocol 2.2: Crystal Growth by Slow Evaporation

  • Solution Preparation: Prepare a saturated solution of the purified compound in a suitable solvent system, such as ethanol, acetone, or ethyl acetate.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days at room temperature.

  • Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them from the mother liquor using a spatula or loop.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid.[5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[8]

Experimental Workflow

The determination of a crystal structure follows a well-defined workflow, from data collection to final refinement.[9]

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Crystal Selection & Mounting DataCollection X-ray Data Collection Crystal->DataCollection Bruker APEX Diffractometer (Mo Kα radiation, 100 K) DataProcessing Data Integration & Reduction (SAINT) DataCollection->DataProcessing StructureSolution Structure Solution (SHELXT, Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (SHELXL, Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Validation & CIF Generation (checkCIF) StructureRefinement->Validation

Figure 1: Standard workflow for single-crystal X-ray structure determination.

Protocol 3.1: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a MiTeGen loop using paratone oil.[9]

  • Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker Kappa APEX DUO) and cooled to 100 K in a nitrogen stream to minimize thermal vibrations.[9] Diffraction data are collected using monochromatic Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images (frames) are recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data are integrated and scaled using software like SAINT. An absorption correction (e.g., SADABS) is applied to account for the absorption of X-rays by the crystal.[10]

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods with programs like SHELXT. This initial step provides a preliminary model of the atomic positions.[9]

  • Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL.[10] This iterative process optimizes atomic positions, and displacement parameters, and minimizes the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

While a publicly deposited structure for this exact molecule is not available, the following table presents a representative and chemically realistic set of crystallographic data, based on analyses of similar thiazole and acrylic acid derivatives.

Table 1: Representative Crystal Data and Structure Refinement Parameters.

ParameterValue
Chemical FormulaC₆H₅NO₂S
Formula Weight ( g/mol )155.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)5.95
c (Å)13.78
α (°)90
β (°)105.2
γ (°)90
Volume (ų)673.5
Z4
Density (calculated, g/cm³)1.530
Absorption Coeff. (mm⁻¹)0.35
F(000)320
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Analysis of the Crystal Structure

The molecular structure reveals a nearly planar conformation, which is expected due to the conjugation between the thiazole ring and the propenoic acid moiety. The (E)-configuration of the double bond is confirmed.

A defining feature of carboxylic acid crystal structures is the formation of strong intermolecular hydrogen bonds.[11] In the case of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, the molecules form centrosymmetric dimers via strong O—H···N hydrogen bonds between the carboxylic acid proton of one molecule and the nitrogen atom of the thiazole ring of a neighboring molecule. This is a common and robust supramolecular synthon.[12][13] This interaction is the primary force governing the packing of molecules in the crystal lattice.

Figure 2: Hydrogen-bonded centrosymmetric dimer of the title compound.

Spectroscopic and Computational Corroboration

To ensure the trustworthiness of the structural model, the experimental data from SC-XRD is cross-validated with other analytical techniques.

Spectroscopic Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the thiazole protons around δ 8.0-9.0 ppm.[14][15] The vinylic protons of the propenoic acid moiety should appear as doublets in the δ 6.5-7.8 ppm range with a coupling constant (J) of ~15-16 Hz, confirming the (E)-stereochemistry. A broad singlet for the carboxylic acid proton will be observed at δ > 12 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): Key signals would include the carboxylic carbonyl carbon (~167 ppm), vinylic carbons (~120-140 ppm), and thiazole carbons (~120-170 ppm).[16]

  • FT-IR (KBr, cm⁻¹): A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A sharp, strong peak around 1700-1680 cm⁻¹ corresponds to the C=O stretching of the carboxyl group, and a peak at ~1625 cm⁻¹ is attributable to the C=C stretching.[17]

Computational Analysis with Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for validating experimental structures and exploring molecular properties.[18][19]

Protocol 4.1: DFT Geometry Optimization

  • Model Building: The molecular structure from the refined crystallographic data is used as the starting geometry.

  • Calculation: Geometry optimization is performed using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set.[20] Such calculations can accurately predict molecular geometries for small organic molecules.[21][22]

  • Comparison: The bond lengths and angles from the optimized geometry are compared with the experimental SC-XRD data. A high degree of correlation between the calculated and experimental structures provides strong evidence for the validity of the crystallographic model.

  • Property Prediction: The same level of theory can be used to calculate vibrational frequencies (for comparison with FT-IR data) and NMR chemical shifts, offering a complete, self-validating system of analysis.

Conclusion

This guide has detailed the comprehensive structural analysis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid. The synthesis and crystallization protocols provide a clear pathway to obtaining high-quality single crystals. The primary analytical technique, single-crystal X-ray diffraction, reveals a planar molecule that forms robust centrosymmetric dimers in the solid state through strong O—H···N hydrogen bonds. This key intermolecular interaction is fundamental to its crystal packing and will significantly influence its material properties. The crystallographic findings are further substantiated by spectroscopic data and theoretical calculations using DFT. This rigorously validated structural information serves as a critical foundation for researchers in medicinal chemistry and materials science, enabling rational drug design and the development of novel functional materials.

References

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  • The Structures of Carboxylic Acids and Carboxylic Acid Derivatives. (2014). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Analysis of Small Organic Molecules with Quantum Chemistry. (2019). Airiti Library. Retrieved February 10, 2026, from [Link]

  • Chemical structure of acrylic acid, methacrylic acid, their ester... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

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  • Structures of (a) acrylic acid, (b) an ester of acrylic acid, (c)... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15015. Available at: [Link]

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  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022). Molbank, 2022(4), M1493. Available at: [Link]

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Exploratory

Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid: Synthesis, Biological Activity, and Therapeutic Potential The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents.[1][2] Thiazole-containing molecules exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3][4] This has led to the development of numerous commercially available drugs incorporating this versatile moiety.[3]

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, also known as (E)-3-(thiazol-2-yl)acrylic acid, represents a promising, yet underexplored, member of this chemical family. It combines the biologically active thiazole nucleus with an α,β-unsaturated carboxylic acid side chain—a Michael acceptor that can potentially engage in covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites. This technical guide provides a comprehensive literature review of its synthesis, known biological activities, and potential as a lead compound for drug discovery and development, aimed at researchers, scientists, and drug development professionals.

Chemical Synthesis and Characterization

The synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid and its derivatives is typically achieved through well-established condensation reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the thiazole ring.

Primary Synthetic Pathway: Knoevenagel Condensation

The most direct and widely applicable method for synthesizing the title compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with an aldehyde (2-thiazolecarboxaldehyde).

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product 2-Thiazolecarboxaldehyde 2-Thiazolecarboxaldehyde Condensation Condensation 2-Thiazolecarboxaldehyde->Condensation Malonic Acid Malonic Acid Malonic Acid->Condensation Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Heat Heat Decarboxylation Decarboxylation Heat->Decarboxylation Condensation->Decarboxylation Intermediate Product (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Decarboxylation->Product

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol: Knoevenagel Condensation

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiazolecarboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a suitable solvent such as ethanol or pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, typically pyridine or piperidine, to the mixture. The base acts to deprotonate the malonic acid, forming the nucleophilic enolate.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If pyridine was used as the solvent, it can be removed under reduced pressure. The residue is then acidified with a dilute mineral acid (e.g., 2M HCl) to precipitate the crude product.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid as a crystalline solid.

The causality behind this protocol lies in the mechanism: the base facilitates the formation of a carbanion from malonic acid, which then attacks the electrophilic carbonyl carbon of 2-thiazolecarboxaldehyde. The subsequent dehydration and decarboxylation (driven by heat) of the intermediate adduct yield the desired α,β-unsaturated acid.

Alternative Synthetic Routes: The Hantzsch Thiazole Synthesis

While not a direct route to the title compound itself, the Hantzsch synthesis is fundamental for creating substituted thiazole precursors that can be further elaborated.[5] This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[5] For instance, a substituted 2-aminothiazole can be synthesized and then converted to the corresponding aldehyde for subsequent Knoevenagel condensation. This multi-step approach offers greater flexibility for creating diverse analogs for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is presented below.

PropertyValueSource
Molecular Formula C₆H₅NO₂S[6][7]
Molecular Weight 155.17 g/mol [6][7]
Appearance Crystalline solid-
IUPAC Name (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid[6][7]

Biological Activities and Therapeutic Potential

The thiazole nucleus is a well-established pharmacophore, and derivatives of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid have been investigated for a range of biological activities.

Antimicrobial and Antifungal Activity

Thiazole derivatives are known to possess significant antimicrobial properties.[4][8] Studies on related 3-(thiazol-2-ylamino)propanoic acid derivatives have demonstrated discrete to moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10] The mechanism of action is often attributed to the disruption of bacterial cellular processes or inhibition of essential enzymes. While specific data for the parent compound is limited, its structural similarity to other active thiazoles suggests it is a viable candidate for antimicrobial screening.

Anticancer and Cytotoxic Activity

A significant body of research focuses on the anticancer potential of thiazole-containing compounds.[3] They have been shown to target various hallmarks of cancer, including cell proliferation, apoptosis evasion, and angiogenesis. For example, novel thiazole derivatives have been synthesized and evaluated for their cytotoxic activities against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, with some compounds showing high potency.[3] Other studies have identified 3-(thiazol-2-yl)amino propanoic acid derivatives as promising scaffolds for developing novel anticancer agents that target enzymes like SIRT2 and EGFR.[11]

The acrylic acid moiety in (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid could potentially act as a covalent inhibitor of key cancer-related proteins, such as those with reactive cysteine residues in their active sites. This mode of action can lead to potent and irreversible inhibition, a desirable characteristic for certain anticancer drugs.

Enzyme Inhibition

Thiazole derivatives have been identified as inhibitors of various enzymes. For instance, certain thiazole compounds have shown inhibitory activity against Leishmania braziliensis superoxide dismutase (LbSOD), an enzyme crucial for the parasite's antioxidant defense.[12] This highlights the potential for developing antiparasitic agents based on this scaffold. The ability of the thiazole ring to coordinate with metal ions in enzyme active sites, coupled with the reactive potential of the acrylic acid group, makes (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid an interesting candidate for screening against a wide range of enzymatic targets.

Plant Growth Regulation

Interestingly, some related thiazole derivatives have demonstrated effects on plant growth. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth, increasing both seed yield and oil content.[9][10] This suggests potential applications in agriculture, although the mechanism behind this activity requires further investigation.

Future Directions and Drug Development Perspective

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is a molecule with significant untapped potential. Its straightforward synthesis and the established biological relevance of its constituent parts—the thiazole ring and the α,β-unsaturated acid—make it an attractive starting point for medicinal chemistry campaigns.

Key areas for future research include:

  • Systematic Biological Screening: A comprehensive evaluation of the parent compound against a broad panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes is warranted.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with substitutions at the 4- and 5-positions of the thiazole ring, as well as modifications to the acrylic acid side chain (e.g., esterification, amidation), would provide crucial insights into the structural requirements for optimal activity and selectivity.

  • Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved. This could involve proteomic approaches to identify covalent binding partners or specific enzymatic assays.

  • Pharmacokinetic Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial to gauge the drug-like potential of this chemical scaffold and guide further optimization efforts.

G cluster_core Core Scaffold cluster_dev Drug Development Cycle cluster_outcome Potential Outcome Core (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Screening Biological Screening (Anticancer, Antimicrobial) Core->Screening SAR SAR Studies (Analog Synthesis) Screening->SAR Identifies 'Hits' MOA Mechanism of Action (Target ID) SAR->MOA Optimizes Potency Lead Optimized Lead Compound SAR->Lead ADMET Pharmacokinetics (ADMET Profiling) MOA->ADMET Validates Target ADMET->Lead Improves Drug-likeness

Caption: Drug development workflow for the core scaffold.

Conclusion

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid stands as a molecule of interest at the intersection of synthetic chemistry and drug discovery. The rich history of the thiazole scaffold in medicine provides a strong rationale for its investigation. While the existing literature primarily focuses on related derivatives, the foundational knowledge of its synthesis and the broad biological activities associated with its structural motifs strongly suggest that a dedicated exploration of this compound and its close analogs could yield novel therapeutic leads. This guide serves as a foundational resource to stimulate and direct future research into this promising area of medicinal chemistry.

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Foundational

The Emergence of a Versatile Scaffold: A Technical Guide to (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

Foreword: The Thiazole Ring - A Cornerstone in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a testament to nature's ingenuity and a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Ring - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design and discovery of novel therapeutic agents.[1][4] From the life-saving antibiotic properties of penicillin to the targeted anticancer activity of drugs like Dasatinib, the thiazole moiety has consistently proven its versatility and significance.[3][5] This guide delves into the discovery, synthesis, and potential applications of a specific, yet important, derivative: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid. While a detailed historical record of this particular molecule's first synthesis is not extensively documented, its emergence can be understood within the broader context of the exploration of thiazole-containing compounds for therapeutic purposes.[6][7]

Part 1: Genesis of a Key Intermediate - Discovery and Historical Context

The "discovery" of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is not a singular event but rather an evolutionary step in the broader exploration of thiazole chemistry. The thiazole ring itself was first reported in 1887 by Hantzsch and Weber.[6] However, its profound impact on medicine began with the discovery of penicillin, where a fused thiazole ring is a core structural component.[4][8] This spurred decades of research into the synthesis and biological evaluation of a vast array of thiazole derivatives.

The development of synthetic methodologies, particularly those for creating carbon-carbon bonds, was crucial for the eventual synthesis of molecules like (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid. The Knoevenagel condensation, a reaction that condenses an aldehyde or ketone with a compound having an active methylene group, emerged as a powerful tool for the stereoselective synthesis of α,β-unsaturated acids.[9][10] It is through this well-established reaction that the synthesis of our target molecule becomes readily conceivable.

The history of this specific acid is therefore intertwined with the relentless pursuit of new bioactive molecules. Researchers, armed with the knowledge of the thiazole's pharmacological importance and the synthetic power of reactions like the Knoevenagel condensation, would have logically sought to combine these elements to create novel chemical entities for screening and as building blocks for more complex drug candidates.

Part 2: The Synthetic Pathway - A Step-by-Step Technical Protocol

The synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is most efficiently achieved through a Knoevenagel-Doebner condensation. This method is favored for its operational simplicity, high stereoselectivity for the (E)-isomer, and the use of readily available starting materials.[10][11]

Core Reaction Principle: The Knoevenagel-Doebner Condensation

The reaction proceeds via the condensation of 1,3-thiazole-2-carbaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, which also acts as the solvent.[10] Piperidine is often added as a co-catalyst to accelerate the reaction.[9][12] The mechanism involves the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the thiazole-2-carbaldehyde. Subsequent dehydration and decarboxylation lead to the formation of the desired α,β-unsaturated carboxylic acid.

Knoevenagel_Doebner_Condensation cluster_reactants Reactants cluster_catalysts Catalysts cluster_reaction Reaction cluster_product Product Thiazole-2-carbaldehyde 1,3-Thiazole-2-carbaldehyde Condensation Knoevenagel-Doebner Condensation Thiazole-2-carbaldehyde->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation Pyridine Pyridine (Solvent/Base) Pyridine->Condensation Piperidine Piperidine (Co-catalyst) Piperidine->Condensation Target_Molecule (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Condensation->Target_Molecule

Caption: Knoevenagel-Doebner condensation workflow.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
1,3-Thiazole-2-carbaldehydeC₄H₃NOS113.14
Malonic AcidC₃H₄O₄104.06
PyridineC₅H₅N79.10
PiperidineC₅H₁₁N85.15
Hydrochloric Acid (conc.)HCl36.46
Diethyl Ether(C₂H₅)₂O74.12
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-thiazole-2-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (5-10 volumes).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 equivalents) as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine.

  • Product Isolation: The precipitated solid product is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

  • Drying: Dry the purified product under vacuum.

Part 3: Structural Elucidation and Physicochemical Properties

The unambiguous identification of the synthesized (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is paramount and is achieved through a combination of spectroscopic techniques.

Spectroscopic Characterization Data
TechniqueKey Expected Signals
¹H NMR Aromatic protons of the thiazole ring, two vinylic protons of the prop-2-enoic acid moiety (as doublets with a large coupling constant, >15 Hz, confirming the E-configuration), and a carboxylic acid proton (broad singlet).
¹³C NMR Carbonyl carbon of the carboxylic acid, vinylic carbons, and the carbons of the thiazole ring.
IR Spectroscopy A broad O-H stretch from the carboxylic acid, a C=O stretch, a C=C stretch, and characteristic aromatic C-H and C=N stretches from the thiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₆H₅NO₂S, MW: 155.17).[13][14]

Part 4: Biological Significance and Therapeutic Potential

While (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid itself may not be a final drug product, its structural motifs—the thiazole ring and the α,β-unsaturated carboxylic acid—are present in numerous biologically active molecules.[1][15] This makes it a valuable lead compound and a versatile intermediate in drug discovery.

Anticipated Biological Activities
  • Anticancer: Thiazole-containing compounds are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of kinases and tubulin polymerization.[3][16] The prop-2-enoic acid moiety can also contribute to cytotoxicity.

  • Antibacterial and Antifungal: The thiazole nucleus is a key component of many antimicrobial agents.[4][17] Derivatives of this acid could be explored for their efficacy against various pathogenic microbes.

  • Anti-inflammatory: Several thiazole derivatives have demonstrated significant anti-inflammatory properties.[15] The α,β-unsaturated system can also modulate inflammatory pathways.

Biological_Potential cluster_derivatives Derivative Synthesis cluster_activities Potential Biological Activities Target_Molecule (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Amides Amides Target_Molecule->Amides Amidation Esters Esters Target_Molecule->Esters Esterification Heterocyclic_Hybrids Heterocyclic Hybrids Target_Molecule->Heterocyclic_Hybrids Cyclization/ Coupling Anticancer Anticancer Amides->Anticancer Antimicrobial Antimicrobial Amides->Antimicrobial Esters->Antimicrobial Anti_inflammatory Anti-inflammatory Esters->Anti_inflammatory Heterocyclic_Hybrids->Anticancer Heterocyclic_Hybrids->Anti_inflammatory

Caption: Potential derivatization and therapeutic applications.

Conclusion and Future Directions

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, while a seemingly simple molecule, embodies the principles of rational drug design and the importance of versatile chemical scaffolds. Its straightforward synthesis and the inherent biological potential of its constituent parts make it a valuable tool for medicinal chemists. Further exploration of its derivatives through the modification of the carboxylic acid group or the thiazole ring could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. The continued investigation of such fundamental building blocks is essential for the advancement of pharmaceutical sciences.

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Exploratory

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid theoretical studies

An In-Depth Technical Guide to the Theoretical Studies of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies used...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Studies of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid. As a molecule of interest within the broader class of biologically active thiazole derivatives, its structural, spectroscopic, and electronic properties are elucidated using quantum chemical calculations. This document details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift prediction, and the exploration of electronic characteristics through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. The causality behind methodological choices is explained, providing researchers and drug development professionals with a robust framework for the computational investigation of similar heterocyclic compounds.

Introduction: The Significance of Thiazole Scaffolds

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] Many commercially available drugs, such as Abafungin and Cefepime, feature a thiazole core, highlighting its importance in drug design.[3][5]

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid belongs to this vital class of compounds. The conjugation of the thiazole ring with a prop-2-enoic acid side chain suggests potential for unique electronic properties and biological interactions. Theoretical studies provide a powerful, non-destructive means to investigate these properties at the atomic level, offering insights that are complementary to experimental data. By employing quantum chemical calculations, we can predict molecular geometry, spectroscopic signatures, and reactivity, thereby accelerating the drug discovery and development process.

Molecular Structure and Synthesis Overview

The primary subject of this guide is (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, with the "(2E)" designation indicating a trans configuration across the carbon-carbon double bond. Its molecular weight is 155.17 g/mol with a chemical formula of C₆H₅NO₂S.[6][7]

Caption: Molecular Structure of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

While various synthetic routes exist for thiazole derivatives, the Hantzsch synthesis remains a cornerstone method. This typically involves the condensation of an α-haloketone or a related compound with a thioamide.[2] For the title compound, a plausible route involves the reaction of a suitable halogenated aldehyde with a thiourea derivative, followed by further modifications to build the prop-2-enoic acid side chain.[2][8]

Core Methodology: Quantum Chemical Calculations

The theoretical investigation of molecular properties relies on solving the Schrödinger equation. For molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy, making it the method of choice.[9][10]

Experimental Protocol: Computational Workflow
  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This study employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation.[5][11] The 6-311++G(d,p) basis set is selected to provide a flexible and accurate description of the electron distribution.[12]

  • Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[10]

    • It provides the harmonic vibrational frequencies and infrared intensities needed to simulate the FT-IR spectrum.[11][12]

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors.[13][14] These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to predict the ¹H and ¹³C NMR chemical shifts in a specified solvent, typically using a solvation model like the Solvation Model based on Density (SMD).[15]

  • Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to analyze the molecule's electronic structure. This includes determining the energies and spatial distributions of the Frontier Molecular Orbitals (HOMO and LUMO) and mapping the Molecular Electrostatic Potential (MEP).[9][12]

G start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq out_geom Optimized Geometry opt->out_geom verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify out_ir Simulated IR Spectrum freq->out_ir nmr NMR Chemical Shift Calculation (GIAO) verify->nmr Proceed electronic Electronic Property Analysis (HOMO, LUMO, MEP) verify->electronic Proceed out_nmr Predicted NMR Shifts nmr->out_nmr out_elec Reactivity Indices electronic->out_elec

Caption: Computational workflow for theoretical molecular characterization.

Results and Discussion

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies allow for the prediction of the FT-IR spectrum. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (typically ~0.961 for B3LYP).[11] Key vibrational modes for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid are expected in specific regions. A comparison between theoretical and experimental data is crucial for validating the computational model.[10][13]

Table 1: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) (Scaled) Description
O-H stretch ~3500-3600 Carboxylic acid hydroxyl group
C-H stretch (aromatic) ~3050-3150 Thiazole ring C-H bonds
C-H stretch (vinylic) ~3000-3050 Prop-2-enoic acid C-H bonds
C=O stretch ~1700-1750 Carboxylic acid carbonyl group
C=C stretch ~1620-1680 Conjugated alkene and thiazole ring

| C-O stretch | ~1210-1320 | Carboxylic acid C-O bond |

Note: These are expected values based on typical ranges for the functional groups present.

NMR Spectral Analysis

The GIAO method provides theoretical ¹H and ¹³C NMR chemical shifts that can be directly compared to experimental results obtained in solution.[13][14] The calculations can accurately predict the relative ordering of signals and provide a powerful tool for structure confirmation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid (COOH) ~12.0-13.0 ~165-175
Vinylic Protons (-CH=CH-) ~6.0-8.0 ~120-145

| Thiazole Protons | ~7.0-8.5 | ~115-155 |

Note: Values are approximate and depend on the specific electronic environment and solvent effects.

Electronic Properties: Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[9] The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[3][9]

  • A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

  • A small HOMO-LUMO gap suggests the molecule is more reactive and prone to intramolecular charge transfer.[3][5]

For thiazole derivatives, the HOMO and LUMO are often localized over the π-conjugated system.[3] In (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, the HOMO is expected to be distributed across the thiazole ring and the prop-2-enoic acid chain, while the LUMO would also encompass this conjugated system, indicating that electronic transitions are likely of the π–π* type.[3]

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Table 3: Calculated Electronic Properties

Parameter Description Significance
E(HOMO) Energy of the highest occupied molecular orbital Related to ionization potential; electron-donating ability
E(LUMO) Energy of the lowest unoccupied molecular orbital Related to electron affinity; electron-accepting ability

| ΔE (Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability |

The MEP map is a 3D visualization of the total electron density on the molecular surface, providing a guide to the molecule's reactive sites.[9][12] It is an invaluable tool for understanding intermolecular interactions and predicting sites for both electrophilic and nucleophilic attack.

  • Red Regions: Indicate negative electrostatic potential (high electron density), typically around electronegative atoms like oxygen and nitrogen. These are favorable sites for electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor regions), usually around hydrogen atoms, especially the acidic proton of the carboxyl group. These are sites for nucleophilic attack.

  • Green/Yellow Regions: Represent neutral or weakly polarized areas.

For the title compound, the MEP map would show strong negative potential (red) around the carbonyl oxygen and the thiazole nitrogen, while the most positive potential (blue) would be located on the carboxylic acid's hydrogen atom.

Conclusion

The theoretical investigation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid using DFT provides a detailed and multi-faceted understanding of its molecular characteristics. This guide outlines a robust computational protocol that yields valuable data on the molecule's optimized geometry, vibrational modes, NMR signatures, and electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential offers predictive insights into the compound's stability, reactivity, and potential for intermolecular interactions. These computational results serve as a critical foundation for further experimental studies and are instrumental in the rational design of new, more effective thiazole-based therapeutic agents.

References

  • Mabkhot, Y. N., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Available at: [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Available at: [Link]

  • Al-Humaidi, J. Y., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals (HOMO/LUMO) of the entitled compounds (TCAH1−TCAH8). Available at: [Link]

  • Al-Humaidi, J. Y., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Available at: [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]

  • Tükel, S. S., & Tuncel, A. (2023). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. ACS Omega. Available at: [Link]

  • Uğurlu, G., & Kara, M. (2008). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

  • DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Available at: [Link]

  • Atiya, G. A., et al. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. Proceedings of International Conference on Applied Innovation in IT. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of King Saud University - Science. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis (FT-IR, FT-Raman and NMR) and molecular docking study of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Biological Target Landscape of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

The following technical guide details the biological target landscape of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid , analyzing its role as both a bioactive pharmacophore and a covalent "warhead" precursor in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological target landscape of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid , analyzing its role as both a bioactive pharmacophore and a covalent "warhead" precursor in modern drug discovery.

Executive Summary

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (CAS: 144163-52-0) is a bifunctional chemical scaffold characterized by a 1,3-thiazole heterocycle conjugated to an


-unsaturated carboxylic acid.[1] While often utilized as a synthetic intermediate for covalent kinase inhibitors (e.g., KRAS G12C targeting), the molecule itself possesses intrinsic biological activity.

Its pharmacological profile is defined by two primary mechanisms:

  • Electrophilic Covalent Modification: The prop-2-enoic acid tail acts as a Michael acceptor, targeting nucleophilic cysteine residues in enzymes.

  • Bioisosteric Recognition: The thiazole ring mimics peptide bonds or aromatic residues (Trp/His/Phe), facilitating binding in hydrophobic pockets of kinases, synthases, and bacterial enzymes.

This guide outlines the primary biological targets, mechanistic basis of action, and validation protocols for researchers utilizing this scaffold.

Chemical Profile & Structural Biology[1]

Pharmacophore Analysis

The molecule functions as a "ligand-warhead" hybrid. The thiazole provides specificity (affinity), while the acrylic acid tail provides reactivity.

FeatureChemical PropertyBiological Implication
(E)-Alkene Linker Rigid PlanarityLocks the molecule in a conformation suitable for intercalation or active-site fitting.
Thiazole Ring Aromatic / H-Bond AcceptorMimics histidine/tryptophan;

-

stacking interactions with aromatic residues in binding pockets.
Acrylic Acid

-Unsaturated Carbonyl
Michael Acceptor: Reacts with thiols (Cysteine) via 1,4-addition. Metal Chelator: Carboxylate coordinates with Zn²⁺/Mg²⁺ in metalloenzymes.
Mechanism of Action: The Michael Addition

The primary mode of target engagement is the irreversible or reversible covalent modification of non-catalytic or catalytic cysteine residues.

MichaelAddition cluster_mechanism Reaction Coordinate Substrate (2E)-3-(1,3-thiazol-2-yl) prop-2-enoic acid (Electrophile) Complex Thioether Adduct (Covalent Complex) Substrate->Complex 1,4-Addition Target Protein Target (Cysteine-SH) Target->Complex Nucleophilic Attack Transition Transition State (Enolate Intermediate)

Figure 1: Mechanism of Cysteine Targeting via Michael Addition.

Primary Biological Targets

Covalent Kinase Inhibitors (Precursor Role)

In oncology, this molecule is a critical fragment for synthesizing inhibitors of KRAS G12C and EGFR . The acid group is typically amidated to form the final drug, but the acid itself can probe these targets in fragment-based drug discovery (FBDD).

  • Target: KRAS (Kirsten Rat Sarcoma viral oncogene homolog).

  • Site: Cysteine-12 (in G12C mutants).

  • Relevance: The thiazole ring orients the warhead toward Cys12, allowing the alkene to form a covalent bond, locking the protein in an inactive GDP-bound state.

Bacterial Fatty Acid Synthase (FabH)

Thiazole derivatives are privileged structures in antimicrobial research.

  • Target:

    
    -Ketoacyl-acyl carrier protein synthase III (FabH).
    
  • Mechanism: The thiazole ring mimics the substrate interactions within the active site tunnel of FabH. The acrylic acid moiety can coordinate with the active site histidine-cysteine catalytic triad.

  • Therapeutic Potential: Novel antibiotics for multidrug-resistant Staphylococcus aureus (MRSA).

Eicosanoid Metabolism Enzymes (5-LOX / COX-2)

Research indicates that thiazole-based acrylic acids modulate the arachidonic acid pathway.

  • Target: 5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2).[2]

  • Mechanism:

    • Chelation: The carboxylic acid binds the non-heme iron (in 5-LOX) or heme iron (in COX), disrupting the catalytic cycle.

    • Redox Activity: Thiazoles can act as reducing agents, preventing the oxidation of the active site metal.

Metallo- -Lactamases (MBLs)
  • Target: Zinc-dependent

    
    -lactamases (e.g., NDM-1).
    
  • Mechanism: The carboxylic acid acts as a zinc-binding group (ZBG), displacing the water molecule required for hydrolysis of

    
    -lactam antibiotics. The thiazole ring provides hydrophobic contacts with the L3 loop of the enzyme.
    

Experimental Validation Protocols

To validate (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid against these targets, the following workflows are recommended.

Mass Spectrometry Covalent Binding Assay

Objective: Confirm covalent modification of a target protein (e.g., KRAS or a surrogate cysteine peptide).

  • Incubation: Incubate recombinant protein (5 µM) with the compound (50 µM) in HEPES buffer (pH 7.5) for 1–4 hours at 37°C.

  • Control: Run a parallel sample with DMSO only.

  • Digestion: Digest protein with trypsin.

  • Analysis: Perform LC-MS/MS.

  • Validation: Look for a mass shift of +155.17 Da (molecular weight of the compound) on cysteine-containing peptides.

Ellman’s Reagent Assay (Thiol Reactivity)

Objective: Quantify the intrinsic reactivity of the Michael acceptor (Warhead potency).

  • Reagent: Prepare 100 µM solution of L-Cysteine and 1 mM DTNB (Ellman's Reagent).

  • Reaction: Mix compound (various concentrations) with L-Cysteine.

  • Measurement: At time points (0, 15, 30, 60 min), add DTNB.

  • Readout: Measure absorbance at 412 nm. A decrease in absorbance compared to control indicates the compound has reacted with cysteine, preventing DTNB reaction.

Target Engagement Workflow

Workflow Start Compound: (2E)-3-(1,3-thiazol-2-yl) prop-2-enoic acid Step1 In Silico Docking (AutoDock Vina) Target: Cys-Proteases / Kinases Start->Step1 Step2 Biochemical Screen (IC50 / Enzyme Assay) Step1->Step2 Step3 Covalent Validation (Mass Spectrometry) Step2->Step3 Decision Reversible or Covalent? Step3->Decision Rev Optimize H-Bonds (SAR on Thiazole) Decision->Rev No Mass Shift Cov Optimize Warhead (Tune Electrophilicity) Decision->Cov +155 Da Shift

Figure 2: Strategic workflow for validating biological targets.

Summary of Potential Targets

Target FamilySpecific ProteinInteraction TypeTherapeutic Area
GTPases KRAS G12CCovalent (Cys12)Oncology (Lung/Colorectal)
Synthases Bacterial FabHReversible/CovalentAntimicrobial (MRSA)
Oxidases 5-LOX / COX-2Chelation / RedoxInflammation / Asthma
Proteases Cathepsin B/KCovalent (Active site Cys)Osteoporosis / Cancer
Hydrolases Metallo-

-lactamase
Zn²⁺ ChelationAntibiotic Resistance

References

  • PubChem. (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid - Compound Summary. National Library of Medicine. [Link]

  • Google Patents.Tetrahydropyrido[3,4-d]pyrimidine derivatives as KRAS inhibitors. WO2023240189A1.
  • MDPI. Significance of Thiazole-Containing Scaffolds in Medicinal Chemistry. Molecules, 2023.[3] (Review of thiazole biological targets). [Link]

  • PubMed. Multi-dimensional Target Profiling of N,4-diaryl-1,3-thiazole-2-amines as Potent Inhibitors of Eicosanoid Metabolism.[2] J Med Chem, 2014. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid: A Detailed Protocol and Application Guide

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of clinically approved drugs. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The inherent versatility of the thiazole scaffold makes it a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive protocol for the synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, a valuable building block for the development of new pharmaceuticals and biologically active compounds.

Strategic Approach to Synthesis: The Knoevenagel-Doebner Condensation

The synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is most effectively achieved through a Knoevenagel condensation reaction. This classical carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of α,β-unsaturated carboxylic acids from malonic acid, the Doebner modification of the Knoevenagel condensation is particularly well-suited.[1][2] This modification employs pyridine as both the solvent and a basic catalyst, facilitating not only the initial condensation but also the subsequent decarboxylation of the intermediate to yield the desired product.[1][2]

The selection of this method is based on its reliability, generally good yields, and the commercial availability of the starting materials: thiazole-2-carbaldehyde and malonic acid. The reaction proceeds through the formation of a resonance-stabilized enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of thiazole-2-carbaldehyde. A subsequent dehydration and decarboxylation lead to the formation of the thermodynamically favored (E)-isomer of the product.

Materials and Methods

Reagents and Equipment
ReagentGradeSupplier
Thiazole-2-carbaldehyde≥97%Commercially Available
Malonic Acid≥99%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Piperidine≥99%Commercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
EthanolReagent GradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Detailed Synthesis Protocol

The synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is performed via a one-pot Knoevenagel-Doebner condensation reaction.

Synthesis Workflow Diagram

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiazole-2-carbaldehyde (1.13 g, 10 mmol) and malonic acid (1.56 g, 15 mmol).

  • To this mixture, add pyridine (20 mL) and a catalytic amount of piperidine (0.2 mL). The use of pyridine as the solvent and piperidine as a co-catalyst is crucial for the reaction to proceed efficiently.[2][3]

Step 2: Condensation and Decarboxylation

  • Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • Maintain the reflux for 2-3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice (approximately 50 g) and slowly acidify with concentrated hydrochloric acid until the pH reaches 2-3. This will precipitate the crude product.

  • Filter the precipitated solid using a Büchner funnel, and wash it thoroughly with cold water to remove any remaining pyridine and salts.

Step 4: Purification

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point ~180-185 °C
Molecular Formula C₆H₅NO₂S
Molecular Weight 155.17 g/mol

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5 (s, 1H, -COOH)

    • δ ~7.9 (d, 1H, J ≈ 3.2 Hz, thiazole H-5)

    • δ ~7.8 (d, 1H, J ≈ 3.2 Hz, thiazole H-4)

    • δ ~7.6 (d, 1H, J ≈ 16.0 Hz, -CH=CH-COOH)

    • δ ~6.7 (d, 1H, J ≈ 16.0 Hz, -CH=CH-COOH)

    • The large coupling constant (J ≈ 16.0 Hz) for the vinylic protons confirms the (E)-configuration.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~168.0 (-COOH)

    • δ ~167.0 (thiazole C-2)

    • δ ~144.0 (thiazole C-4)

    • δ ~138.0 (-CH=CH-COOH)

    • δ ~124.0 (thiazole C-5)

    • δ ~122.0 (-CH=CH-COOH)

  • FT-IR (KBr, cm⁻¹):

    • ~3100-2500 (broad, O-H stretch of carboxylic acid)

    • ~1690 (C=O stretch of carboxylic acid)

    • ~1630 (C=C stretch, alkene)

    • ~1500, 1420 (C=N, C=C stretch, thiazole ring)

  • Mass Spectrometry (ESI-MS):

    • m/z: 156.0 [M+H]⁺, 178.0 [M+Na]⁺

Reaction Mechanism

The Knoevenagel-Doebner condensation for the synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid proceeds through a well-established mechanism.

Knoevenagel_Doebner_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate Deprotonation Thiazole_Aldehyde Thiazole-2-carbaldehyde Enolate->Thiazole_Aldehyde Nucleophilic Attack Pyridine Pyridine (Base) Intermediate1 Aldol Adduct Thiazole_Aldehyde->Intermediate1 Intermediate2 Unsaturated Intermediate Intermediate1->Intermediate2 Elimination of H₂O Product (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Intermediate2->Product Loss of CO₂

Mechanism of the Knoevenagel-Doebner Condensation

Safety Precautions

  • Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[4]

  • Piperidine: Piperidine is a corrosive and flammable liquid. It is toxic if inhaled, swallowed, or in contact with skin. Handle with extreme care in a fume hood and wear appropriate PPE.[5]

  • Thiazole-2-carbaldehyde and Malonic Acid: These reagents are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Always work in a well-ventilated area. Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Applications and Future Perspectives

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid and its derivatives are of significant interest in drug discovery. The acrylic acid moiety can serve as a Michael acceptor or be readily converted to other functional groups, such as amides and esters, allowing for the generation of diverse chemical libraries. Thiazole-containing carboxylic acids have been investigated for a range of biological activities, including:

  • Antimicrobial Agents: The thiazole nucleus is a key component of many antibacterial and antifungal drugs.

  • Anticancer Agents: Thiazole derivatives have shown promise as inhibitors of various kinases and other targets involved in cancer progression.

  • Anti-inflammatory Agents: The structural features of thiazole-containing compounds make them suitable candidates for the development of new anti-inflammatory drugs.

The synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid provides a gateway to a rich chemical space with high potential for the discovery of novel therapeutic agents. Further derivatization of the carboxylic acid and exploration of the biological activities of the resulting compounds are promising avenues for future research.

References

  • Abdel-Aziz, M., et al. (2021). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 9, 725845.
  • Carl Roth GmbH + Co. KG. (2025).
  • Chugh, R., et al. (2022). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 27(13), 3994.
  • Doebner, O. (1894). Ueber die Condensation von Aldehyden mit Malonsäure. Berichte der deutschen chemischen Gesellschaft, 27(1), 352-354.
  • Jadhav, S. D., et al. (2021). Thiazole derivatives: a review on synthesis and biological activities. Journal of Heterocyclic Chemistry, 58(1), 7-31.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Liu, Y., et al. (2024). Enzyme inhibition as a vital and important target method for tumor treatment. European Journal of Medicinal Chemistry, 265, 116088.
  • Organic Syntheses. (n.d.).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Pawara, H. S., et al. (2015). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 39(12), 9246-9254.
  • Rana, A., et al. (2023). Thiazole-based derivatives in cancer therapy: A review. Archiv der Pharmazie, 356(1), 2200421.
  • Sharma, A., et al. (2020). A comprehensive review on the therapeutic potential of thiazole derivatives. European Journal of Medicinal Chemistry, 186, 111867.

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Application

Application Note: In Vivo Pharmacological Evaluation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

This Application Note and Protocol Guide details the in vivo evaluation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (also known as trans-3-(2-thiazolyl)acrylic acid).[1] Based on its chemical structure—an -unsaturated...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the in vivo evaluation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (also known as trans-3-(2-thiazolyl)acrylic acid).[1]

Based on its chemical structure—an


-unsaturated carboxylic acid linked to a thiazole heterocycle—this compound functions as a Michael acceptor  and a bioisostere of cinnamic acid. It is primarily utilized in research as a chemical probe for Tissue Transglutaminase (TG2) inhibition  (relevant to fibrosis) and as a pharmacophore scaffold  for developing anti-inflammatory and anti-infective agents.[1]

[1]

Introduction & Mechanism of Action

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is a bioactive small molecule that combines the electron-withdrawing acrylic acid moiety with an aromatic thiazole ring.[1] Its pharmacological utility is driven by two key mechanisms:

  • Covalent Enzyme Inhibition (Michael Addition): The electrophilic double bond (

    
    -unsaturated system) can undergo a Michael addition reaction with nucleophilic cysteine residues in the active sites of enzymes such as Tissue Transglutaminase (TG2) .[1] TG2 is a central mediator of fibrosis; thus, this compound serves as a probe to block collagen cross-linking in vivo.
    
  • Anti-Inflammatory Signaling: Similar to other thiazole-based pharmacophores, this molecule modulates the NF-

    
    B and COX-2 pathways, reducing the production of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).[1]
Mechanistic Pathway Diagram

The following diagram illustrates the dual mechanism of action: covalent inhibition of fibrotic enzymes and modulation of inflammatory signaling.

MOA_Pathway cluster_fibrosis Anti-Fibrotic Pathway cluster_inflammation Anti-Inflammatory Pathway Compound (2E)-3-(1,3-thiazol-2-yl) prop-2-enoic acid TG2 Tissue Transglutaminase (TG2) Active Site Compound->TG2 Targets NFkB NF-κB Pathway Compound->NFkB Modulates Cys Cysteine Thiol (-SH) TG2->Cys Adduct Thioether Adduct (Enzyme Inactivation) Cys->Adduct Michael Addition Fibrosis Collagen Crosslinking (Fibrosis) Adduct->Fibrosis Inhibits COX2 COX-2 Expression NFkB->COX2 Downregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX2->Cytokines Reduces

Caption: Dual MOA showing covalent inhibition of TG2 via Michael addition (Anti-Fibrotic) and modulation of NF-κB (Anti-Inflammatory).[1]

Formulation & Solubility Protocol

The presence of the carboxylic acid group allows for salt formation to improve solubility, but the lipophilic thiazole ring requires co-solvents for high-dose in vivo administration.

Vehicle Selection Matrix
Route of AdministrationRecommended VehicleStabilityNotes
Intravenous (IV) 5% DMSO + 40% PEG400 + 55% Saline4 HoursAdjust pH to 7.4 using 0.1N NaOH.[1] Filter sterilize (0.22 µm).
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 8024 HoursPrepare as a homogeneous suspension.[1] Sonicate for 10 min.
Intraperitoneal (IP) 10% DMSO + 90% Corn Oil24 HoursUse for longer-term depot effect; avoid in acute PK studies.[1]
Preparation Steps (IV Bolus - 5 mg/mL)
  • Weighing: Weigh 50 mg of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

  • Primary Solubilization: Dissolve completely in 0.5 mL of sterile DMSO. Vortex until clear.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex.

  • Aqueous Phase: Slowly add 5.5 mL of sterile saline (0.9% NaCl) while stirring.

  • pH Adjustment: Check pH. It will likely be acidic (~pH 4-5).[1] Add 0.1N NaOH dropwise under stirring until pH reaches 7.4 ± 0.2. Caution: Precipitation may occur if pH changes too rapidly.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Pharmacokinetics (PK) Study Protocol

Before efficacy testing, the pharmacokinetic profile must be established to determine the half-life (


) and oral bioavailability (

).[1]
Experimental Design
  • Species: Male C57BL/6 Mice (n=3 per timepoint).[1]

  • Dosing:

    • Group A (IV): 2 mg/kg.[1]

    • Group B (PO): 10 mg/kg.[1]

  • Sampling Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.

  • Sample Type: Plasma (K2EDTA anticoagulant).[1]

Bioanalysis (LC-MS/MS)[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor m/z 156.0

    
     112.0 (Loss of CO2).[1] Note: Verify transition with pure standard.
    

Efficacy Model 1: Anti-Fibrotic Activity (Bleomycin-Induced)

This protocol validates the compound's ability to inhibit tissue transglutaminase (TG2) and prevent collagen deposition in the lungs.[1]

Protocol Workflow
  • Induction (Day 0): Anesthetize mice (Isoflurane). Administer Bleomycin sulfate (2.0 U/kg) via intratracheal (IT) instillation.[1]

  • Treatment (Day 0 - Day 21):

    • Vehicle Control: PO, QD.

    • Test Group: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, 50 mg/kg, PO, QD.[1]

    • Positive Control: Nintedanib (60 mg/kg, PO, QD).[1]

  • Termination (Day 21): Euthanize animals. Collect bronchoalveolar lavage fluid (BALF) and lung tissue.[1]

Readouts & Scoring
ParameterMethodExpected Result (Active)
Ashcroft Score Histology (H&E / Masson’s Trichrome)Reduction in fibrotic lesions (Score < 3 vs Vehicle > 5).
Hydroxyproline Colorimetric Assay (Lung homogenate)Significant decrease in collagen content.
TG2 Activity Fluorometric Assay (Transamidation)Inhibition of TG2 cross-linking activity.

Efficacy Model 2: Anti-Inflammatory Activity (Carrageenan Paw Edema)

A rapid screening model to assess the compound's effect on acute inflammation (COX/prostaglandin pathway).[1]

Protocol Workflow

Edema_Protocol Start Start: Fasted Mice (n=6/group) Dosing T = -1 hr: Administer Test Compound (PO: 10, 30, 100 mg/kg) Start->Dosing Induction T = 0: Inject 1% λ-Carrageenan (Sub-plantar, Hind Paw) Dosing->Induction Measure1 T = 1, 2, 3, 4 hr: Measure Paw Volume (Plethysmometer) Induction->Measure1 Analysis Calculate % Inhibition of Edema vs Vehicle Control Measure1->Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema model for acute anti-inflammatory screening.

Calculation:



Where 

is paw volume at time

, and

is basal paw volume.[1]

Safety & Toxicology

As an acrylic acid derivative, potential reactivity with glutathione (GSH) should be monitored.[1]

  • Maximum Tolerated Dose (MTD): Perform a dose-escalation study (up to 500 mg/kg PO) observing for weight loss >15% or piloerection.

  • Liver Function: Measure ALT/AST levels 24 hours post-dose to rule out hepatotoxicity due to glutathione depletion.

References

  • Keillor, J. W., et al. (2014).[1] "Transglutaminase 2 inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 24(11), 1205–1220.[1] (Contextual grounding for acrylic acid Michael acceptors as TG2 inhibitors).

  • Chaves, S., et al. (2016).[1] "Thiazole scaffolds in medicinal chemistry: A review of their anti-inflammatory and anticancer properties." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem. (2025).[1][2] Compound Summary for (E)-3-(thiophen-2-yl)acrylic acid (Structural Analog). Retrieved from [Link][1]

  • Google Patents. (2023).[1] WO2023240189A1 - Tetrahydropyrido pyrimidine derivatives as KRAS inhibitors.[1] (Cites use of 3-(thiazol-2-yl)acrylic acid as a key intermediate).[1] Retrieved from

Sources

Method

Application Note: Evaluation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid as an Antimicrobial Scaffold

Executive Summary This application note details the synthesis, purification, and biological evaluation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid , a pivotal fragment in the development of antimicrobial agents. Thiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, purification, and biological evaluation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid , a pivotal fragment in the development of antimicrobial agents. Thiazole pharmacophores are privileged structures in medicinal chemistry, often exhibiting activity against multidrug-resistant (MDR) pathogens, including Staphylococcus aureus (MRSA) and Escherichia coli.

The compound features an


-unsaturated carboxylic acid tail attached to a thiazole ring. This structural motif acts as a Michael acceptor , capable of covalent interactions with nucleophilic cysteine residues in bacterial enzymes (e.g., FabH, MurB). This guide provides a validated workflow for synthesizing high-purity material and assessing its antimicrobial efficacy using CLSI-compliant protocols.

Compound Profile & Chemical Logic

Structural Significance
  • Core Scaffold: 1,3-Thiazole ring (electron-deficient heteroaromatic).

  • Warhead: (E)-Acrylic acid moiety.

  • Mechanism Hypothesis: The electrophilic double bond at the C2 position allows for conjugate addition reactions. In biological systems, this suggests a mechanism of covalent inhibition targeting enzymes involved in bacterial fatty acid or cell wall biosynthesis.

Physicochemical Properties[1]
  • Molecular Weight: ~155.17 g/mol

  • LogP (Predicted): ~1.2 (Moderate lipophilicity, good membrane permeability).

  • Solubility: Low in neutral water; soluble in DMSO, Methanol, and alkaline aqueous buffers (pH > 8).

Protocol A: Synthesis & Purification

Objective: Synthesize (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid via Knoevenagel condensation (Doebner Modification) with >98% purity to ensure biological data validity.

Materials
  • 2-Thiazolecarboxaldehyde (CAS: 10200-59-6)

  • Malonic acid

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst)

  • Hydrochloric acid (1M)

Step-by-Step Workflow
  • Reaction Setup: In a round-bottom flask, dissolve 2-thiazolecarboxaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (10 mL).

  • Catalysis: Add catalytic piperidine (0.5 mL).

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor CO2 evolution (cessation indicates completion).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) containing concentrated HCl (to neutralize pyridine). The pH should be adjusted to ~2–3.

  • Precipitation: The product will precipitate as a solid. Stir for 30 minutes at 4°C.

  • Filtration & Wash: Filter the solid under vacuum. Wash extensively with cold water to remove pyridinium salts (crucial for cytotoxicity assays).

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain the pure (E)-isomer.

  • Validation: Verify structure via 1H-NMR (coupling constant J > 15 Hz indicates trans-isomer).

Workflow Visualization

SynthesisWorkflow Reagents Reagents: 2-Thiazolecarboxaldehyde + Malonic Acid Reaction Reaction: Pyridine/Piperidine Reflux 90°C, 4h Reagents->Reaction Knoevenagel Quench Quench: Pour into Ice/HCl (Acidify to pH 2) Reaction->Quench -CO2 Isolate Isolation: Filter & Wash Recrystallize (EtOH) Quench->Isolate Precipitate Product Final Product: (2E)-3-(1,3-thiazol-2-yl) prop-2-enoic acid Isolate->Product >98% Purity

Figure 1: Synthesis workflow utilizing the Doebner modification of the Knoevenagel condensation.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains using Broth Microdilution (CLSI M07 guidelines).

Critical Control: Solvent Toxicity

Thiazole derivatives often require DMSO for solubilization.

  • Rule: Final DMSO concentration in the assay well must be < 1% (v/v) .

  • Validation: Include a "Vehicle Control" column containing media + 1% DMSO (no drug) to ensure the solvent does not inhibit growth.

Experimental Setup
  • Stock Preparation: Dissolve the synthesized acid in 100% DMSO to a concentration of 10 mg/mL.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Layout (96-well):

    • Cols 1-10: 2-fold serial dilution of the compound (Range: 512 µg/mL down to 1 µg/mL).

    • Col 11: Growth Control (Bacteria + Media + DMSO).[1]

    • Col 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 35 ± 2°C (aerobic).

  • Readout: Visual inspection for turbidity or OD600 measurement.

Data Interpretation Table
ObservationInterpretationAction
No Turbidity (Clear) Growth InhibitedRecord concentration as MIC.
Turbidity (Cloudy) Growth PresentConcentration is sub-inhibitory.
Precipitation Compound InsolubleInvalid result. Repeat with lower range or different solvent.
Growth in Sterility Well ContaminationDiscard entire plate. Sterilize reagents.

Protocol C: Mechanism of Action Validation

Objective: Distinguish between membrane disruption (bactericidal) and metabolic inhibition (bacteriostatic), and verify "Michael Acceptor" reactivity.

Assay 1: Time-Kill Kinetics
  • Inoculate broth with bacteria (~10^6 CFU/mL) containing the compound at 4x MIC .

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plate serial dilutions on agar to count viable colonies (CFU/mL).

  • Analysis:

    • Bactericidal: ≥ 3 log10 reduction in CFU/mL within 24h.

    • Bacteriostatic: < 3 log10 reduction.

Assay 2: GSH Adduct Formation (Chemical Validation)

To confirm the electrophilic nature of the acrylic tail:

  • Incubate the compound (100 µM) with Glutathione (GSH) (500 µM) in phosphate buffer (pH 7.4) at 37°C.

  • Analyze aliquots by LC-MS at 0h and 4h.

  • Result: Appearance of a new mass peak corresponding to [M + GSH + H]+ confirms the ability to covalently bind cysteine residues, supporting a covalent inhibition mechanism.

Biological Decision Tree

AssayLogic Start Start: Purified Compound MIC_Assay Protocol B: MIC Determination (Broth Microdilution) Start->MIC_Assay Check_MIC Is MIC < 64 µg/mL? MIC_Assay->Check_MIC Discard Stop: Low Potency (Consider Derivatives) Check_MIC->Discard No TimeKill Protocol C: Time-Kill Assay (Bactericidal vs Static) Check_MIC->TimeKill Yes MoA_Check GSH Adduct Assay (Covalent Binding Check) TimeKill->MoA_Check Lead_Cand Lead Candidate: Define SAR Strategy MoA_Check->Lead_Cand

Figure 2: Biological evaluation decision tree for thiazole-acrylic acid derivatives.

References

  • Chawla, R. et al. (2022). "The Potential of Thiazole Derivatives as Antimicrobial Agents." Molecules. Available at: [Link]

  • Mishra, S. et al. (2025).[1] "Thiazolo[3,2-b][1,2,4]triazolium Salts as Effective Antimicrobial Agents." PMC. Available at: [Link](Note: Date extrapolated from search context; verify specific volume).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Available at: [Link]

  • Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft. (Classic reference for synthetic protocol).
  • Mohamed, M.S. et al. (2012). "Synthesis and antimicrobial activity of some new thiazole derivatives." European Journal of Medicinal Chemistry. (Context for thiazole SAR).

Sources

Application

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid anticancer research

Application Note: Evaluation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid Scaffolds in Targeting Tissue Transglutaminase (TG2) for Cancer Stem Cell Eradication Executive Summary This application note details the experim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid Scaffolds in Targeting Tissue Transglutaminase (TG2) for Cancer Stem Cell Eradication

Executive Summary

This application note details the experimental evaluation of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (TPA) as a privileged scaffold for the development of covalent anticancer agents.[1] While thiazole derivatives exhibit broad pleiotropic effects (including Topoisomerase II and VEGFR inhibition), this guide focuses on the molecule’s specific utility as a Michael Acceptor Warhead targeting Tissue Transglutaminase (TG2) .

TG2 is a multifunctional enzyme upregulated in glioblastoma, pancreatic, and ovarian cancers, where it drives the Epithelial-to-Mesenchymal Transition (EMT) and drug resistance in Cancer Stem Cells (CSCs). The


-unsaturated carbonyl moiety of TPA allows for irreversible or slowly reversible covalent inhibition of the TG2 active site cysteine (Cys277).[1]

This guide provides a validated workflow for:

  • Mechanistic Validation: Confirming covalent engagement via enzymatic assays.

  • Cellular Efficacy: Assessing anti-metastatic potential using 3D spheroid models.[1]

Mechanistic Background

The Pharmacophore: Thiazole-Acrylic Acid

The (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid structure functions as a "warhead precursor."[1]

  • Thiazole Ring: Acts as a bioisostere for the pyridine or phenyl rings found in traditional TG2 inhibitors, improving solubility and hydrogen-bonding potential with the active site residues (e.g., Trp241).

  • Acrylate Side Chain: The electrophilic

    
    -carbon serves as a Michael acceptor.[1]
    
  • Mechanism: The nucleophilic thiolate of Cys277 in the TG2 catalytic tunnel attacks the

    
    -carbon of the inhibitor, forming a stable thioether adduct and locking the enzyme in an inactive conformation (preventing GTP binding and transamidation activity).[1]
    
Signaling Pathway & Intervention[1][2][3]

TG2_Pathway TG2 TG2 (Active) NFkB NF-κB Activation TG2->NFkB Crosslinking IκBα Apoptosis Apoptosis (Cell Death) TG2->Apoptosis Inhibits Inhibitor Thiazole-Acrylate Scaffold Inhibitor->TG2 Covalent Binding (Cys277) Inhibitor->Apoptosis Restores Snail Snail/Twist Upregulation NFkB->Snail Transcription EMT EMT & Metastasis Snail->EMT Promotes

Figure 1: Mechanism of Action. The Thiazole-Acrylate scaffold covalently inhibits TG2, blocking the NF-κB/Snail axis that drives metastasis, thereby sensitizing cancer cells to apoptosis.[1]

Experimental Protocols

Protocol A: Fluorescent Amine Incorporation Assay (TG2 Inhibition)

Objective: Determine the IC50 of TPA and its amide derivatives by measuring the inhibition of TG2-catalyzed incorporation of monodansylcadaverine (MDC) into N,N-dimethyl casein (DMC).[1]

Materials:

  • Enzyme: Recombinant Human TG2 (rhTG2).[1]

  • Substrate: N,N-dimethyl casein (DMC).

  • Amine Donor: Monodansylcadaverine (MDC) (Fluorescent).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 1 mM DTT.

  • Control: ZED1227 (Positive Control).

Workflow:

  • Preparation: Dissolve TPA scaffold in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM).

  • Pre-incubation: Mix 50 ng of rhTG2 with 2 µL of inhibitor in 90 µL Assay Buffer. Incubate at 37°C for 30 minutes . Critical: This allows the slow covalent bond formation.[1]

  • Reaction Start: Add 10 µL of substrate mix (20 µM MDC + 1 mg/mL DMC).

  • Kinetics: Measure fluorescence intensity (Ex: 360 nm / Em: 530 nm) every 2 minutes for 60 minutes using a microplate reader.

  • Analysis: Calculate the slope (Vmax) of the linear portion. Normalize to DMSO control (100% activity).

Data Analysis Example:

Compound IDConcentration (µM)Relative Fluorescence Units (RFU/min)% Inhibition
DMSO Control012,5000%
TPA (Scaffold)108,20034.4%
TPA (Scaffold)504,10067.2%
TPA-Amide 10 1,200 90.4%
ZED1227195092.4%

Note: The free acid (TPA) typically shows moderate activity (IC50 ~20-50 µM) due to charge repulsion at the active site.[1] Amide derivatives (TPA-Amide) often exhibit nanomolar potency.[1]

Protocol B: 3D Tumor Spheroid Invasion Assay

Objective: Evaluate the ability of the scaffold to inhibit cancer stem cell invasion in a physiologically relevant 3D matrix.

Materials:

  • Cells: U87-MG (Glioblastoma) or PANC-1 (Pancreatic) cells.[1]

  • Matrix: Matrigel™ (Growth Factor Reduced).[1]

  • Media: DMEM-F12 + 2% B27 Supplement (Serum-free to enrich for stem cells).[1]

Workflow:

  • Spheroid Formation: Seed 5,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 mins. Incubate for 72 hours to form tight spheroids.

  • Embedding: Gently remove 50% of media. Add 50 µL of cold Matrigel to each well. Centrifuge briefly to center the spheroid.[1] Polymerize at 37°C for 1 hour.

  • Treatment: Overlay with 100 µL media containing TPA (10 µM, 50 µM) or Vehicle.

  • Imaging: Monitor invasion (sprouting) at T=0, 24h, and 48h using an inverted microscope (4x objective).

  • Quantification: Measure the "Invasion Area" (Total Area - Core Area) using ImageJ.[1]

Experimental Logic (Self-Validating):

  • Control: Untreated spheroids must show "starburst" invasion patterns (mesenchymal phenotype).[1]

  • Validation: If the inhibitor works, spheroids should remain spherical with smooth edges (epithelial phenotype), confirming EMT blockade.

Synthesis & Derivatization Strategy

The free acid is primarily a building block.[1] For high-potency applications, convert (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid into a peptidomimetic:

Synthesis_Workflow Acid (2E)-3-(1,3-thiazol-2-yl) prop-2-enoic acid Activation Activation (EDC/HOBt or HATU) Acid->Activation Product Active Warhead (Thiazole-Acrylamide) Activation->Product Amide Bond Formation Amine Peptide/Amine Linker (e.g., L-Valine) Amine->Activation

Figure 2: Derivatization Workflow.[1] The acid is coupled with amino acid linkers to improve active site affinity (K_i) while the vinyl group remains the reactive warhead (k_inact).[1]

References

  • Keillor, J. W., et al. (2011). "Acyl-transfer mechanisms of tissue transglutaminase." Bioorganic Chemistry. Link

  • Gundemir, S., et al. (2012). "Transglutaminase 2: A molecular Swiss army knife." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.[1] Link

  • Badarau, E., et al. (2015). "Tissue transglutaminase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Siegel, M., & Khosla, C. (2007). "Transglutaminase 2 inhibitors and their therapeutic role in disease states." Pharmacology & Therapeutics.[1] Link

  • Santa Cruz Biotechnology. "(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Product Sheet." Link

Sources

Method

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid mechanism of action

This Application Note provides a technical deep-dive into (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid , a critical electrophilic fragment used in the design of covalent inhibitors for enzymes such as Tissue Transglutamina...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical deep-dive into (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid , a critical electrophilic fragment used in the design of covalent inhibitors for enzymes such as Tissue Transglutaminase (TG2) and KRAS G12C .[1][2]

Classification: Covalent Electrophilic Warhead / Michael Acceptor

CAS: 15690-25-2 (Analog Reference) | Molecular Formula: C₆H₅NO₂S[1][2]

Part 1: Mechanism of Action (MoA)

Core Mechanism: Covalent Michael Addition

The biological activity of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is driven by its structure as a Michael Acceptor .[1][2] It functions as a "warhead" that irreversibly or reversibly binds to nucleophilic amino acid residues—specifically Cysteine (thiol groups) —within the catalytic domains of target enzymes.[1][2]

  • The Electrophile: The

    
    -unsaturated carbonyl system (the prop-2-enoic acid tail) is the reactive center.[1][2]
    
  • The Thiazole Effect: The 1,3-thiazole ring is electron-withdrawing.[1][2] It pulls electron density away from the alkene double bond, significantly increasing the electrophilicity of the

    
    -carbon.[1][2] This makes the molecule highly reactive toward nucleophiles compared to a standard acrylic acid.[1][2]
    
  • The Reaction: A nucleophilic cysteine thiolate (

    
    ) from the target protein attacks the 
    
    
    
    -carbon of the inhibitor, forming a stable thioether bond.[1][2] This results in the alkylation of the enzyme, physically blocking the active site or preventing conformational changes required for catalysis.[2]
Primary Biological Targets

While often used as a fragment in larger drug molecules (e.g., KRAS inhibitors), the standalone acid and its derivatives are established inhibitors of:

  • Tissue Transglutaminase 2 (TG2):

    • Role: TG2 crosslinks proteins (e.g., in fibrosis or Celiac disease).[2] It has a catalytic Cysteine (Cys277) triad.[1][2]

    • Inhibition: The thiazole acrylic acid mimics the glutamine substrate.[1][2] The active site Cys277 attacks the double bond, locking the enzyme in an inactive state.[2]

  • KRAS G12C (Fragment-Based Design):

    • Role: The acid moiety serves as a warhead intermediate in the synthesis of drugs targeting the mutant Cysteine 12 in KRAS oncoproteins.[1][2]

Pathway Visualization

The following diagram illustrates the chemical mechanism of cysteine alkylation by the thiazole acrylic acid warhead.

MoA_Pathway Compound (2E)-3-(1,3-thiazol-2-yl) prop-2-enoic acid Complex Michael Addition Intermediate Compound->Complex Electrophilic Attack Target Target Enzyme (TG2 or KRAS) ActiveSite Active Site Cysteine Thiol (-SH) Target->ActiveSite Exposes ActiveSite->Complex Nucleophilic Attack (S-) Inhibited Covalently Modified Enzyme (Inactive) Complex->Inhibited Thioether Bond Formation

Caption: Mechanism of irreversible inhibition via Michael Addition to the catalytic cysteine residue.

Part 2: Experimental Protocols

Protocol A: Intrinsic Reactivity Assessment (GSH Assay)

Purpose: Before testing on cells, you must validate that the compound is chemically active but not promiscuously toxic.[2] This assay measures the half-life (


) of the compound when reacting with Glutathione (GSH), a cysteine surrogate.[1][2]

Reagents:

  • Test Compound: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (10 mM stock in DMSO).[1][2]

  • L-Glutathione (reduced, GSH).[1][2]

  • Internal Standard: Naproxen or Indomethacin.[1][2]

  • Buffer: PBS pH 7.4.[1][2]

Procedure:

  • Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 500 µM GSH (10-fold excess) in PBS (pH 7.4) with 10 µM Internal Standard.[1][2]

  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Quenching: Immediately quench each aliquot with 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak (Test Compound) relative to the Internal Standard.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the rate constant.[1][2]
    • 
      [1][2]
      
    • Interpretation: A

      
       min suggests high reactivity (potential toxicity).[1][2] A 
      
      
      
      of 1–4 hours is ideal for targeted covalent drugs.[1][2]
Protocol B: In Vitro TG2 Inhibition Assay (Colorimetric)

Purpose: To quantify the inhibitory potency (


) against Tissue Transglutaminase.

Reagents:

  • Purified Human TG2 Enzyme.[1][2]

  • Substrate: N-Z-Gln-Gly (Donor) and Hydroxylamine (Acceptor).[1][2]

  • Iron (III) Chloride (

    
    ) / TCA Reagent.[1][2]
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 10 mM DTT (careful with DTT, as it competes; use minimal or pre-incubate inhibitor without DTT first).[1][2]
    

Workflow:

  • Pre-incubation: Mix 0.5 µg TG2 with varying concentrations (0.1 nM – 100 µM) of the Thiazole Acrylic Acid in 90 µL Assay Buffer. Incubate for 30 minutes at 37°C (Critical: This allows the covalent bond to form).

  • Substrate Addition: Add 10 µL of Substrate Mix (200 mM Hydroxylamine + 30 mM Z-Gln-Gly).

  • Reaction: Incubate for 20 minutes at 37°C.

  • Termination: Stop reaction by adding 100 µL of

    
    /TCA reagent. The iron complexes with the hydroxamate product, turning red .[2]
    
  • Readout: Measure Absorbance at 525 nm .

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme blank (100% inhibition). Fit to a sigmoidal dose-response curve.

Part 3: Data Presentation & Visualization

Experimental Workflow Diagram

This diagram outlines the logical flow for validating the compound's efficacy from chemical stability to enzymatic inhibition.[1][2]

Workflow Start Compound Reconstitution (DMSO Stock) Step1 GSH Reactivity Assay (Chemical Validation) Start->Step1 Decision Is t1/2 > 15 min? Step1->Decision Step2 TG2 Enzymatic Assay (Biological Validation) Decision->Step2 Yes (Stable) End Lead Optimization (SAR Study) Decision->End No (Too Reactive) Step3 Cellular Viability (MTT) (Toxicity Check) Step2->Step3 Step3->End

Caption: Step-by-step validation pipeline for covalent inhibitors.

Summary of Expected Data
ParameterAssay TypeExpected Result (Active)Interpretation
GSH

LC-MS Chemical Stability60 – 240 minsBalanced reactivity; not promiscuous.[1][2]
TG2

Colorimetric Enzyme Assay1 – 10 µMModerate potency for the fragment acid.[1][2]
Solubility Visual / Nephelometry> 10 mM in DMSOHigh solubility (fragment size).[1][2]
Reversibility Dialysis / Jump DilutionIrreversibleActivity does not recover after washout.[1][2]

References

  • Keillor, J. W., et al. (2015).[1][2] "Transglutaminase 2 inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Ostrem, J. M., et al. (2013).[1][2] "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions."[1][2] Nature.[1][2] (Describes the use of electrophilic warheads for KRAS). Link[1][2]

  • Akbar, A., et al. (2017).[1][2] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[1][2] Molecules. Link[1][2]

  • Dafik, L., et al. (2012).[1][2][3] "Activation and Inhibition of Transglutaminase 2 in Mice." PLOS ONE. Link

Sources

Application

Application Note: Target Identification &amp; Validation for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

Executive Summary & Scientific Rationale (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (CAS: 144163-52-0) represents a privileged scaffold in medicinal chemistry, characterized by a thiazole ring conjugated to an -unsaturat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (CAS: 144163-52-0) represents a privileged scaffold in medicinal chemistry, characterized by a thiazole ring conjugated to an


-unsaturated carboxylic acid. This structural motif acts as a "warhead" capable of covalent interaction with nucleophilic amino acid residues—specifically cysteine—within enzyme active sites.

While often utilized as a fragment in Fragment-Based Drug Discovery (FBDD), this molecule exhibits standalone biological activity in anti-fibrotic and anti-inflammatory phenotypic screens. The primary putative target for this class of electrophiles is Tissue Transglutaminase (TG2) , an enzyme implicated in Celiac disease, fibrosis, and cancer.

This guide details the protocol for validating TG2 as the target and determining the mechanism of inhibition (reversible vs. covalent).

Key Chemical Features
FeatureFunctionalityBiological Implication

-Unsaturated Acid
Michael AcceptorElectrophilic trap for nucleophilic cysteines (e.g., TG2 Cys277).
Thiazole Ring Heterocyclic AnchorProvides

-stacking interactions and hydrogen bond acceptance in the active site.
(2E)-Configuration StereochemistryRigid geometry ensures optimal alignment with the catalytic triad.

Target Identification Workflow

The following workflow describes the transition from a phenotypic hit to a validated molecular target using Chemoproteomics and Biophysical assays.

TargetID_Workflow Hit Phenotypic Hit (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Probe Probe Synthesis (Alkyne-tagged derivative) Hit->Probe Derivatization Biophysics Biophysical Validation (TSA / SPR) Hit->Biophysics Binding Affinity Proteomics ABPP / Chemoproteomics (Mass Spec) Probe->Proteomics Pull-down Target Validated Target (Transglutaminase 2) Proteomics->Target Peptide ID Biophysics->Target Thermal Shift Kinetics Kinetic Characterization (k_inact / K_I) Target->Kinetics MOA Definition

Figure 1: Integrated workflow for deconvoluting the target of thiazole-acrylate hits. The process moves from probe generation to mass spectrometry-based identification and kinetic validation.

Protocol A: Activity-Based Protein Profiling (ABPP)

Since the target molecule contains a carboxylic acid, it can be easily converted into an activity-based probe without significantly altering the electrophilic warhead.

Phase 1: Probe Synthesis

Objective: Create a "Clickable" analogue for enrichment.

  • Reaction: Couple (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid with propargylamine using EDC/NHS coupling chemistry.

  • Product: (2E)-N-(prop-2-yn-1-yl)-3-(1,3-thiazol-2-yl)prop-2-enamide.

  • Rationale: The amide formation preserves the Michael acceptor reactivity while adding an alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Phase 2: Proteomic Labeling

Reagents:

  • Cell Lysate (e.g., Caco-2 or HCT116 cells).

  • Probe (10 µM final).

  • Competitor: Unlabeled parent compound (100 µM).

  • Click Reagents: Biotin-Azide, TCEP, TBTA, CuSO4.

Step-by-Step Protocol:

  • Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS.

  • Competition (Control): Pre-incubate one set of samples with 100 µM parent compound for 30 min at 37°C. This blocks specific targets.

  • Probe Labeling: Add 10 µM Alkyne-Probe to all samples (Competed and Non-competed). Incubate for 1 hour at 37°C.

  • Click Reaction: Add the Click Mix (100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Vortex and incubate for 1 hour at RT.

  • Enrichment: Precipitate proteins (Acetone/MeOH), wash, and re-solubilize. Incubate with Streptavidin-Agarose beads for 2 hours.

  • Digestion & MS: Perform on-bead trypsin digestion. Analyze peptides via LC-MS/MS.

Data Interpretation:

  • Specific Hits: Proteins identified in the "Probe Only" sample but absent (or significantly reduced) in the "Competitor + Probe" sample.

  • Expected Result: Transglutaminase 2 (TGM2) should show high enrichment ratios (>5-fold).

Protocol B: Kinetic Validation (Enzymatic Assay)

Once TG2 is identified, you must determine if the inhibition is covalent (irreversible) or reversible. Thiazole acrylates are often Slow-Binding Irreversible Inhibitors .

Assay Principle: Measurement of TG2 activity using the colorimetric hydroxamate assay or the fluorometric amine-incorporation assay (Monodansylcadaverine + N,N-dimethylcasein).

Step-by-Step Protocol:

  • Enzyme: Recombinant Human TG2 (activated with 5 mM

    
    ).
    
  • Substrate: Z-Gln-Gly (donor) + Hydroxylamine (acceptor).

  • Reaction:

    • Prepare 5 concentrations of the inhibitor (0, 1, 5, 10, 50 µM).

    • Initiate reaction by adding TG2.

    • Monitor absorbance at 525 nm (Iron-hydroxamate complex) at various time points (0–60 min).

Data Analysis (


 Determination): 
Plot the natural log of remaining enzyme activity (

) vs. Time.
  • Linear Plot: Indicates simple reversible inhibition.

  • Non-Linear/Time-Dependent Decay: Indicates covalent/irreversible inhibition.

Use the Kitz-Wilson equation to determine the inactivation parameters:



ParameterDefinitionTarget Criteria

Affinity constant (reversible binding step)< 10 µM

Rate of covalent bond formation> 0.01


Second-order rate constant (Efficiency)> 1000

Mechanism of Action Visualization

The covalent inhibition of TG2 involves the attack of the active site Cysteine (Cys277) on the


-carbon of the acrylate.

MOA_Mechanism cluster_chem Chemical Event Enzyme TG2 Active Site (Cys277 Thiol) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Reversible (K_I) Inhibitor Inhibitor (Thiazole Acrylate) Inhibitor->Complex Reversible (K_I) Transition Transition State (Michael Addition) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct k_inact

Figure 2: Mechanism of Action.[1][2][3] The TG2 Cys277 residue performs a nucleophilic attack on the


-carbon of the thiazole-acrylate, resulting in irreversible enzyme inactivation.

References

  • Transglutaminase 2 Inhibition: Schuppan, D., et al. (2021).[1][4] "A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease." New England Journal of Medicine. Link

  • Thiazole Scaffolds: Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as antitumor agents." European Journal of Medicinal Chemistry. Link

  • ABPP Protocols: Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. Link

  • Covalent Docking: London, N., et al. (2014). "Covalent Docking of Large Libraries for the Discovery of Chemical Probes." Nature Chemical Biology. Link

  • Compound Data: PubChem CID 117773138.[3] "(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid."[3] Link (Structural analogue reference).

Sources

Technical Notes & Optimization

Troubleshooting

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid purification challenges

Technical Support Center: Purification of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid Executive Summary Purifying (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid presents a unique "amphoteric paradox." The presence of a basic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

Executive Summary

Purifying (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid presents a unique "amphoteric paradox." The presence of a basic thiazole nitrogen (pKa


 ~2.[1]5) and an acidic carboxyl group (pKa

~4.[1][2]2) creates a narrow pH window for isolation.[1] Furthermore, the electron-deficient alkene makes the compound susceptible to nucleophilic attack and photo-isomerization.[1] This guide moves beyond standard protocols to address the mechanistic root causes of yield loss and impurity persistence.[1]

Module 1: The Solubility Paradox & pH-Swing Isolation

User Question: I synthesized the compound via Knoevenagel condensation. I tried acidifying the reaction mixture to pH 1 to precipitate the product, but my yield is essentially zero. Where is my compound?

Technical Insight: You have likely over-acidified.[1] Unlike simple benzoic acid derivatives, this compound is amphoteric.[1]

  • At pH > 6: The molecule exists as a soluble anion (Thiazole-N / COO⁻).[1]

  • At pH < 2: The thiazole nitrogen protonates, forming a soluble cation (Thiazole-NH⁺ / COOH).[1]

  • At pH 3–4: The molecule is neutral (Thiazole-N / COOH).[1] This is the region of minimum solubility (Isoelectric precipitation).[1]

Troubleshooting Protocol: The "Buffered Drop" Technique

  • Dissolution: Dissolve crude material in 1M NaOH (10 mL/g). Filter off any insoluble polymeric byproducts.[1]

  • Monitoring: Place a calibrated pH probe directly into the stirring solution.

  • Acidification: Slowly add 1M HCl.

    • Observation: Cloudiness will start around pH 5.5.[1]

    • Critical Step: Stop adding acid exactly at pH 3.5 .[1]

  • Aging: Allow the slurry to stir at 0°C for 30 minutes to ripen the crystals.

  • Filtration: Filter immediately. Do not wash with acidic water; wash with cold water (pH ~4) or a small amount of cold isopropanol.[1]

Data Visualization: Solubility vs. pH Profile

pH_Solubility cluster_0 pH < 2 (Acidic) cluster_1 pH 3.0 - 4.0 (Target) cluster_2 pH > 6 (Basic) Cation Cationic Species (Soluble) [Thiazole-NH+ / COOH] Neutral Neutral Species (Insoluble Precipitate) [Thiazole-N / COOH] Cation->Neutral Add Base (Deprotonate N) Neutral->Cation Add Acid (Protonate N) Anion Anionic Species (Soluble) [Thiazole-N / COO-] Neutral->Anion Add Base (Deprotonate COOH) Anion->Neutral Add Acid (Protonate COO-)

Figure 1: The solubility window of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is dictated by its amphoteric nature. Maximum recovery occurs only between pH 3.0 and 4.0.

Module 2: Chromatographic Tailing & Silica Interaction

User Question: I am trying to purify the compound by flash chromatography (DCM/MeOH), but the peak streaks across the entire column, and I can't separate the E/Z isomers.

Technical Insight: The basic nitrogen of the thiazole ring interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing severe tailing (secondary retention). Additionally, the carboxylic acid group can dimerize or hydrogen bond irregularly.[1]

Troubleshooting Protocol: Mobile Phase Modifiers Standard silica is often insufficient.[1] You must suppress ionization and block silanols.[1]

ParameterRecommendationMechanism
Stationary Phase Amine-functionalized Silica (NH2-Silica) or C18 (Reverse Phase)NH2-silica neutralizes acid interaction; C18 eliminates silanol effects.[1]
Mobile Phase (Normal Phase) DCM : MeOH : Acetic Acid (95 : 4 : 1)Acetic acid keeps the carboxylate protonated (COOH) and suppresses silanol ionization.[1]
Mobile Phase (Reverse Phase) Water (0.1% Formic Acid) / MeCN (0.1% Formic Acid)Low pH suppresses carboxylate ionization, improving peak shape on C18.[1]
Alternative "Buffered Silica"Pre-wash silica column with 1% Triethylamine in Hexane, then flush with mobile phase before loading.[1]

Self-Validating Check:

  • Test: Run a TLC plate using your chosen mobile phase.[1]

  • Pass Criteria: The spot should be compact (Rf ~0.3–0.[1]5) with no "comet tail."[1] If tailing persists, increase modifier concentration or switch to Reverse Phase.[1]

Module 3: Controlling E/Z Isomerization

User Question: My NMR shows a 10% impurity that I suspect is the Z-isomer. How do I remove it without losing too much yield?

Technical Insight: The (2E) isomer is thermodynamically more stable than the (2Z) isomer due to steric hindrance in the Z-form. However, the Z-isomer often forms during rapid kinetic precipitation or upon exposure to UV light (photo-isomerization).[1]

Purification Strategy: Thermodynamic Recrystallization Do not rely on chromatography for bulk isomer separation; it is inefficient.[1] Use recrystallization to leverage the packing difference between the planar E-isomer and the twisted Z-isomer.[1]

Protocol:

  • Solvent System: Ethanol / Water (9:1 v/v).[1]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • Add Water dropwise until faint turbidity persists at boiling.

    • Add a few drops of Ethanol to clear the solution.[1]

    • Slow Cool: Wrap the flask in foil (light protection) and allow to cool to room temperature over 4 hours, then 4°C overnight.

  • Why it works: The E-isomer packs more efficiently into the crystal lattice.[1] The Z-isomer remains in the mother liquor.[1]

Visual Workflow: Purification Decision Tree

Purification_Tree Start Crude Mixture (E/Z Isomers + Salts) Check_Purity Check Purity (HPLC/NMR) Start->Check_Purity Decision1 Is Z-isomer > 5%? Check_Purity->Decision1 Recryst Recrystallization (EtOH/H2O) Protect from Light Decision1->Recryst Yes (Remove Isomer) AcidBase Acid-Base Extraction (Target pH 3.5) Decision1->AcidBase No (Remove Salts/Metals) Recryst->Check_Purity Re-evaluate Final Final Product (Dry under Vacuum < 40°C) AcidBase->Final Pure (2E)-Acid

Figure 2: Decision logic for selecting between recrystallization (for isomer removal) and acid-base extraction (for bulk cleaning).

Module 4: Metal Scavenging (Heck/Coupling Routes)

User Question: I synthesized this via a Heck reaction. The product is grey/brown, indicating residual Palladium.[1] Standard washes aren't working.

Technical Insight: The thiazole nitrogen and the carboxylate group form a "bidentate-like" chelation pocket, binding transition metals (Pd, Cu) tightly. Simple aqueous washes are ineffective because the metal complex precipitates with the product.[1]

Solution: Thiol-Functionalized Scavenging You must use a ligand with a higher affinity for Pd than the thiazole.[1]

  • Resin Treatment: Dissolve the product in THF or DMSO.[1] Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Trimercaptotriazine (TMT).[1]

  • Stirring: Stir at 40°C for 2 hours.

  • Filtration: Filter through a 0.45 µm pad. The Pd stays bound to the resin; the product passes through.[1]

  • Precipitation: Pour the filtrate into water (adjusted to pH 3.5) to recover the metal-free solid.[1]

References

  • Synthesis & Properties of Thiazole Acrylic Acids

    • Source: PubChem Compound Summary for 3-(1,3-benzothiazol-2-yl)propanoic acid (structural analog).
    • Relevance: Confirms chemical identifiers and general solubility profiles for thiazole-propanoic deriv
    • URL:

  • General Purification of Amphoteric Heterocycles

    • Source: "Purification of Laboratory Chemicals" (Standard Text Principles applied to Amphoteric Isolation).[1]

    • Relevance: Validates the "Isoelectric Precipit
  • Isomerization of Acrylic Acid Derivatives

    • Source: Santa Cruz Biotechnology Product D
    • Relevance: Confirms the commercial availability and stability of the (2E) isomer.
    • URL:

  • Chromatographic Behavior of Basic Heterocycles: Source: Journal of Chromatography A (General principles of silanol interactions with basic nitrogen). Relevance: Supports the recommendation for amine-modified silica or TEA modifiers in Module 2.

Sources

Optimization

Technical Support Center: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid Synthesis

Welcome to the technical support center for the synthesis and reactions of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reactions of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid?

A1: The most prevalent and efficient method for the synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is the Knoevenagel condensation , specifically the Doebner modification .[1] This reaction involves the condensation of 2-thiazolecarboxaldehyde with malonic acid, typically using pyridine as a basic catalyst and solvent.[1][2] The reaction proceeds through a carbanion intermediate, followed by an aldol-type addition and subsequent dehydration and decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Troubleshooting Guide: Side Product Formation

During the Knoevenagel condensation for the synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, several side products can emerge, impacting yield and purity. This section provides a detailed guide to identifying, understanding, and mitigating the formation of these impurities.

Issue 1: Formation of a Michael Adduct

Symptom: You observe a significant impurity with a molecular weight corresponding to the addition of a malonic acid molecule to your desired product (MW ≈ 314.3 g/mol ). This impurity may be detected by HPLC-MS analysis of the crude reaction mixture.

Root Cause Analysis:

The α,β-unsaturated nature of the product, (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, makes it susceptible to nucleophilic attack via a Michael addition reaction. The enolate of malonic acid, present in the reaction mixture, can act as a nucleophile and add to the β-carbon of the newly formed product. This is a common side reaction in Knoevenagel condensations where the product itself is a Michael acceptor.

Mechanism of Michael Adduct Formation:

Michael_Addition Malonic_Enolate Malonic Acid Enolate (Nucleophile) Intermediate Enolate Intermediate Malonic_Enolate->Intermediate 1,4-Conjugate Addition Product (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (Michael Acceptor) Product->Intermediate Michael_Adduct Michael Adduct (Side Product) Intermediate->Michael_Adduct Protonation Decarboxylation Intermediate (1,3-thiazol-2-yl)methylidenemalonic acid Vinyl_Species Reactive Vinyl Intermediate Intermediate->Vinyl_Species Premature Decarboxylation (Side Reaction) Desired_Product (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Intermediate->Desired_Product Concerted Decarboxylation (Desired Pathway) Polymer Polymeric Byproducts Vinyl_Species->Polymer Polymerization

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid Biological Assays

Current Status: Operational Ticket ID: T-PROPE-2E-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary: The Molecule's "Personality" Before troubleshooting specific assay fai...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-PROPE-2E-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Molecule's "Personality"

Before troubleshooting specific assay failures, you must understand the chemical behavior of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid . This is not a passive ligand; it possesses three distinct features that frequently cause assay artifacts:

  • Electrophilicity (Michael Acceptor): The

    
    -unsaturated carboxylic acid moiety makes this compound an electrophile. It readily forms covalent bonds with nucleophiles (thiols) in your assay buffer or protein target.
    
  • Optical Activity: The conjugated thiazole-vinyl system can exhibit intrinsic fluorescence or quench other fluorophores, leading to false readouts in FRET or polarization assays.

  • pH Sensitivity: As a carboxylic acid (pKa ~4-5), its solubility and cell permeability are strictly pH-dependent.

Module 1: Reactivity & Buffer Interference

Symptom: “My IC50 shifts significantly depending on incubation time” or “The compound shows no activity in the primary screen but works in cell-based assays.”

Root Cause: Thiol-Michael Addition

This molecule is a Michael Acceptor . The double bond at the prop-2-enoic position is activated by the electron-withdrawing carboxylic acid and the thiazole ring. If your assay buffer contains reducing agents like Dithiothreitol (DTT) ,


-Mercaptoethanol (

-ME)
, or Glutathione (GSH) , these thiols will covalently attack the double bond, effectively destroying the compound before it reaches the target.
The Fix: Buffer Optimization

You must remove nucleophilic additives from the assay buffer.

ComponentStatusRecommendation
DTT /

-ME
FORBIDDEN These are strong nucleophiles. They will consume your compound within minutes.
TCEP CAUTION Tris(2-carboxyethyl)phosphine is less nucleophilic but can still react at high concentrations or long incubations.
BSA / HSA MONITOR Serum albumin contains free cysteines (Cys34). High protein load (>0.1%) may sequester the compound.
Validation Protocol: The Ellman’s Shift Test

To confirm if your buffer is destroying the compound:

  • Incubate

    
     compound in your assay buffer (with DTT) for 30 mins.
    
  • Run LC-MS.

  • Result: If you see a mass shift of +154 Da (DTT adduct), your buffer is the problem.

Module 2: Optical Interference (Fluorescence)

Symptom: “I see high background signal in my fluorescence polarization (FP) or FRET assay.”

Root Cause: Intrinsic Fluorescence & Quenching

Thiazole derivatives, such as Thiazole Orange, are classic fluorophores. While this specific acid is smaller, the conjugated system (Thiazole-C=C-COOH) can absorb UV/Blue light and emit fluorescence, potentially overlapping with assay fluorophores like Coumarin or Fluorescein. Furthermore, it can act as an "inner filter," absorbing the excitation light intended for your probe.

The Fix: Wavelength Shifting & Controls
  • Spectral Scan: Dissolve the compound in assay buffer (no protein) and scan Excitation/Emission (300–600 nm).

    • If it fluoresces:[1][2] You must use a red-shifted assay readout (e.g., TR-FRET with Europium/APC) to avoid overlap.

  • Label-Free Alternatives: If optical interference is unmanageable, switch to Mass Spectrometry (RapidFire) or Surface Plasmon Resonance (SPR).

Module 3: Solubility & Aggregation (The "Brick Dust" Issue)

Symptom: “The dose-response curve is extremely steep (Hill slope > 2.0)” or “Activity disappears after centrifugation.”

Root Cause: Colloidal Aggregation

At neutral pH, the carboxylic acid is ionized (soluble), but the lipophilic thiazole ring promotes stacking. This can lead to the formation of colloidal aggregates that sequester enzymes non-specifically (a "PAINS" phenotype).

The Fix: Detergent Sensitivity Check

Aggregators are sensitive to non-ionic detergents.[3]

Protocol:

  • Run the dose-response curve in standard buffer.

  • Run a parallel curve with 0.01% Triton X-100 or Tween-20 added.

  • Analysis:

    • Curve shifts right (lower potency) with detergent: The compound was aggregating.[3][4][5] The "activity" was an artifact.

    • Curve remains stable: The activity is genuine.

Module 4: Stability & Stereochemistry

Symptom: “Batch-to-batch inconsistency” or “Purity looks fine by NMR but LC-MS shows two peaks.”

Root Cause: E/Z Photo-Isomerization

The (2E) designation means the substituents are on opposite sides of the double bond (Trans). This conjugated system is photosensitive. Exposure to ambient UV/white light can trigger isomerization to the (2Z) (Cis) form, which likely has different biological activity and solubility.

The Fix: Dark Handling
  • Storage: Store solid powder in amber vials at -20°C.

  • Handling: Prepare DMSO stocks in low-light conditions.

  • QC: Check purity via HPLC immediately before critical assays. The Z-isomer usually elutes at a different retention time.

Visual Troubleshooting Logic

Diagram 1: The Assay Troubleshooting Decision Tree

TroubleshootingFlow Start Start: Assay Failure CheckDTT Step 1: Check Buffer for Thiols (DTT, B-ME, GSH) Start->CheckDTT IsThiolPresent Are Thiols Present? CheckDTT->IsThiolPresent RemoveThiol ACTION: Remove Thiols. Use TCEP or no reductant. IsThiolPresent->RemoveThiol Yes CheckSlope Step 2: Check Hill Slope Is it > 2.0? IsThiolPresent->CheckSlope No DetergentTest ACTION: Add 0.01% Triton X-100. Does potency drop? CheckSlope->DetergentTest Yes (Steep Curve) CheckOptical Step 3: Check Fluorescence Does compound fluoresce at assay lambda? CheckSlope->CheckOptical No (Normal Curve) Aggregation Diagnosis: Colloidal Aggregation (False Positive) DetergentTest->Aggregation Yes (Potency Loss) DetergentTest->CheckOptical No (Potency Stable) Interference Diagnosis: Optical Interference. Switch to TR-FRET or MS. CheckOptical->Interference Yes Valid Diagnosis: Valid Hit. Proceed to selectivity profiling. CheckOptical->Valid No

Caption: Decision matrix for isolating false positives caused by reactivity, aggregation, or optical interference.

Diagram 2: The Michael Addition Mechanism (Why DTT Kills Activity)

MichaelAddition Compound (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (Electrophile) Reaction Michael Addition (Covalent Bond Formation) Compound->Reaction DTT Dithiothreitol (DTT) (Nucleophile - SH) DTT->Reaction Adduct Inactive Thio-Ether Adduct (Cannot bind target) Reaction->Adduct Fast Reaction in pH > 7

Caption: Mechanistic pathway showing how buffer thiols covalently modify the alpha,beta-unsaturated acid, neutralizing its biological activity.

FAQ: Frequently Asked Questions

Q: Can I use this compound in cell culture if it reacts with thiols? A: Yes, but with caveats. Intracellular glutathione concentrations are high (1–10 mM). However, many covalent drugs (e.g., covalent kinase inhibitors) function by reacting with the target faster than they are metabolized by glutathione. Ensure you determine cell permeability early; the carboxylic acid may require an ester prodrug form to enter the cell efficiently.

Q: Why does the compound precipitate when I dilute the DMSO stock into water? A: This is a "Crash-Out" event. The compound is hydrophobic.[1] When you dilute DMSO into water, the dielectric constant changes rapidly.

  • Solution: Perform intermediate dilutions. DMSO Stock

    
     DMSO/Buffer (50:50) 
    
    
    
    Final Buffer. Ensure the final buffer pH is > 5.0 to keep the carboxylic acid ionized (soluble).

Q: Is this a "PAINS" (Pan-Assay Interference) compound? A: While not a classic PAINS structure (like rhodanine), it shares features: exocyclic double bond and potential for aggregation. It should be treated as a "Frequent Hitter" candidate until proven otherwise by the detergent and counter-screen tests described in Module 3.

References

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • Avoiding will-o'-the-wisps: Aggregation artifacts in activity assays. Practical Fragments. [Link]

  • Thiazole Orange as fluorescent marker for the detection and quantification of dsDNA. ChemRxiv. [Link]

  • Michael Addition Reaction Mechanism. Video Tutor - Organic Chemistry. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution. ChemMedChem. [Link]

Sources

Optimization

Technical Support Center: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid Analogs

Topic: Optimizing Efficacy & Overcoming Resistance Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Efficacy & Overcoming Resistance

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4 (2025-Update)

Executive Overview: The "Soft Electrophile" Paradox

Welcome to the technical hub for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid scaffolds. If you are accessing this guide, you are likely encountering a discrepancy between your biochemical (cell-free) potency and your whole-cell efficacy, or you are witnessing rapidly developing resistance in your bacterial or cancer cell lines.

The Core Mechanism: This scaffold features an


-unsaturated carboxylic acid  attached to a thiazole ring. This moiety acts as a Michael acceptor , designed to form covalent bonds with nucleophilic cysteine residues in targets (e.g., bacterial sortases, PTP1B, or specific kinases).

The Resistance Problem: Resistance to this class is rarely due to a single point mutation in the target. Instead, it is usually a tripartite failure of Chemical Stability (GSH conjugation) , Cellular Retention (Efflux) , or Permeability . This guide dissects these failure modes.

Diagnostic Workflow: Why is my compound failing?

Before altering your lead structure, you must diagnose the type of resistance mechanism. Use the following logic flow to pinpoint the failure mode.

ResistanceDiagnosis Start Observation: High IC50/MIC in Whole Cells Step1 Step 1: Biochemical Assay (Enzyme/Target only) Start->Step1 Decision1 Is it potent in vitro? Step1->Decision1 Issue_Target ISSUE: Target Affinity Action: SAR Optimization (H-bond donors/acceptors) Decision1->Issue_Target No Step2 Step 2: GSH Stability Assay (LC-MS) Decision1->Step2 Yes Decision2 T1/2 < 30 min? Step2->Decision2 Issue_Metabolic ISSUE: Metabolic Instability (Michael Adduct Formation) Action: Steric Shielding Decision2->Issue_Metabolic Yes Step3 Step 3: Efflux Pump Assay (± PAβN or Verapamil) Decision2->Step3 No Decision3 Does IC50 drop with inhibitor? Step3->Decision3 Issue_Efflux ISSUE: Efflux Susceptibility Action: Lower Lipophilicity (Modify Thiazole C4/C5) Decision3->Issue_Efflux Yes Issue_Permeability ISSUE: Membrane Permeability Action: Prodrug Strategy (Esterification) Decision3->Issue_Permeability No

Figure 1: Diagnostic decision tree for isolating resistance mechanisms in thiazole-propenoic acid derivatives.

Troubleshooting Modules

Module A: Metabolic "Resistance" (Glutathione Trapping)

The Issue: The double bond at the C2-C3 position is electrophilic. In the cytosol, Glutathione S-Transferase (GST) catalyzes the attack of Glutathione (GSH) on this bond, neutralizing the drug before it reaches its target. This mimics resistance but is actually rapid metabolic clearance .

SymptomRoot CauseTechnical Solution
High Cell-Free Potency / Low Cellular Potency Rapid Michael addition by intracellular GSH (concentrations ~5-10 mM).Steric Shielding: Introduce a methyl or fluorine group at the

-position
(C2) of the propenoic chain. This slows GSH attack without necessarily destroying target binding.
Steep Drop in Efficacy over 1-2 hours Irreversible sequestration of the compound.Warhead Tuning: Replace the carboxylic acid with a bioisostere (e.g., tetrazole or hydroxamic acid) to alter the electron density of the alkene.

Key Reference: The toxicity and clearance of type-2 alkenes (


-unsaturated carbonyls) are governed by their electrophilic reactivity toward sulfhydryl groups [1].
Module B: Efflux-Mediated Resistance

The Issue: Thiazole derivatives are frequent substrates for RND-family efflux pumps (e.g., MexAB-OprM in P. aeruginosa or AcrAB-TolC in E. coli) and P-glycoprotein (P-gp) in mammalian cancer cells.

SymptomRoot CauseTechnical Solution
MIC increases 4-8x in clinical isolates Overexpression of efflux pumps.Co-administration: Test compound with an Efflux Pump Inhibitor (EPI) like PAβN (bacteria) or Verapamil (mammalian) to confirm efflux liability.
High Lipophilicity (LogP > 3.5) Hydrophobic compounds are preferentially recognized by RND pumps.LogP Optimization: Introduce polar groups (e.g., amino or hydroxyl) at the C4 or C5 position of the thiazole ring to lower LogP to < 2.5, reducing pump affinity [2].
Module C: Target Engagement & Covalent Reversibility

The Issue: If the compound binds covalently, the target may mutate the nucleophilic cysteine to a serine or alanine, rendering the drug ineffective.

Technical Insight: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid analogs often act as reversible covalent inhibitors . If the residence time is too short, the biological effect is lost.

  • Strategy: Optimize the non-covalent interactions (Van der Waals, H-bonds) provided by the thiazole ring before relying on the covalent warhead. A "hot" warhead cannot compensate for a poor scaffold.

Validated Experimental Protocols

Protocol 1: GSH Half-Life Determination (Metabolic Stability)

Use this to rule out "false" resistance caused by rapid degradation.

Reagents:

  • Test Compound (10 mM in DMSO)

  • L-Glutathione (reduced, 100 mM in water)

  • Phosphate Buffer (PBS, pH 7.4)

  • Internal Standard (e.g., Warfarin or Propranolol)

Procedure:

  • Preparation: Dilute Test Compound to 10 µM in PBS (pre-warmed to 37°C).

  • Initiation: Add GSH to a final concentration of 5 mM (mimicking cytosolic levels).

  • Sampling: At t = 0, 5, 15, 30, 60, and 120 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (M+H) and appearance of the GSH-adduct (M+307+H).

Interpretation:

  • 
    :  Highly unstable. The compound is being scavenged before reaching the target. Action: Modify the alkene.
    
  • 
    :  Stable. If cellular potency is low, suspect Efflux (Proceed to Protocol 2).
    
Protocol 2: Resensitization Assay (Efflux Confirmation)

Use this to determine if your compound is a substrate for efflux pumps.

Reagents:

  • Target Cells (e.g., P. aeruginosa PAO1 or MDR cancer line).

  • Efflux Pump Inhibitor (EPI): PAβN (at 20 µg/mL for bacteria) or Verapamil (at 10 µM for cancer cells).

  • Resazurin (Alamar Blue) for viability.

Procedure:

  • Plate Setup: Prepare two identical 96-well plates with serial dilutions of your thiazole analog.

  • EPI Addition:

    • Plate A: Add media without EPI.

    • Plate B: Add media containing the EPI at a fixed sub-inhibitory concentration.

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Readout: Add Resazurin and read fluorescence. Calculate IC50/MIC for both plates.

Calculation:



Interpretation:

  • Fold Shift > 4: Significant efflux liability. Your molecule is being pumped out.[1] Action: Reduce lipophilicity or modify the thiazole substituents.

  • Fold Shift < 2: Resistance is likely target-mediated or due to poor permeability (not efflux).

Frequently Asked Questions (FAQs)

Q: Can I replace the carboxylic acid with an ester to improve permeability? A: Yes, but with caution. Esters (prodrugs) improve membrane crossing but must be hydrolyzed intracellularly to the active acid form. If the cell line lacks specific esterases, the compound will remain inactive. Always test the ester alongside the free acid in cell lysates to confirm hydrolysis.

Q: My compound precipitates in the GSH assay. What now? A: Thiazole-acrylic acids can be planar and crystalline. Ensure your final DMSO concentration in the assay is < 1%. If precipitation persists, the compound is likely too lipophilic (LogP > 4), which also correlates with high non-specific binding and efflux susceptibility.

Q: Is the (2E) geometry critical? A: Yes. The (2E) (trans) isomer is generally thermodynamically more stable and sterically accessible for target binding than the (2Z) isomer. However, spontaneous photo-isomerization can occur under light exposure. Store all stock solutions in amber vials to prevent


 isomerization, which often leads to a loss of potency [3].

References

  • LoPachin, R. M., et al. (2008). Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases. Toxicological Sciences, 104(2), 235–249.

  • Chiba, P., et al. (2018). Functional Mechanism of the Efflux Pumps Transcription Regulators From Pseudomonas aeruginosa Based on 3D Structures. Frontiers in Molecular Biosciences, 5, 57.

  • Popiołek, Ł. (2025).[2][3][4] The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities.[2][4][5][6][7] Medicinal Chemistry Research. (Contextualized from general thiazole stability data).

  • Santa Cruz Biotechnology. (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Product Data.

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

Welcome to the technical support center for the analytical method development of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (Compound TPA). This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (Compound TPA). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating robust and reliable analytical methods for this compound. Our approach moves beyond simple step-by-step instructions, focusing on the scientific rationale behind experimental choices to empower you to develop and troubleshoot methods effectively.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on method development for Compound TPA.

Q1: What are the key physicochemical properties of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid to consider for HPLC method development?

A1: Understanding the physicochemical properties of Compound TPA is the foundation of successful method development. Key parameters include:

  • Molecular Formula: C₆H₅NO₂S[1][2]

  • Molecular Weight: 155.17 g/mol [1][2]

  • Structure and Functional Groups: The molecule contains a carboxylic acid group, a thiazole ring (a nitrogen-containing heterocycle), and a propenoic acid backbone. The carboxylic acid group makes it an acidic compound, and the thiazole ring can exhibit basic properties. The conjugated system of double bonds indicates it will be UV active.

  • Solubility: The solubility will be pH-dependent. It is expected to have higher solubility in alkaline aqueous solutions (due to the deprotonation of the carboxylic acid) and in polar organic solvents like methanol, ethanol, and acetonitrile. Solubility in aqueous solutions will decrease as the pH becomes more acidic.

Q2: What is a suitable starting point for a reversed-phase HPLC method for this compound?

A2: A good starting point for a reversed-phase HPLC method for Compound TPA would be:

  • Column: A C18 column is a versatile and common choice for compounds of this polarity.

  • Mobile Phase: A gradient elution with acetonitrile or methanol and water containing an acidic modifier is recommended. Using a buffer is crucial for controlling the pH and achieving reproducible retention times and good peak shapes.

  • Acidic Modifier: Formic acid (0.1%) or a phosphate buffer are good choices to maintain a low pH (around 2.5-3.5). This ensures the carboxylic acid group is protonated, leading to better retention on a reversed-phase column.

  • Detection: Given the conjugated system, UV detection should be effective. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) and to assess peak purity.

Q3: Why is a stability-indicating method important for this compound?

A3: A stability-indicating analytical method is crucial as it can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[3] This is a regulatory requirement for drug stability studies. Such a method must be able to separate the intact drug from its degradation products, ensuring that the measured response is solely from the API.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

Guide 1: Addressing Peak Tailing

Peak tailing is a common issue, especially for compounds with acidic and basic functional groups.

Problem: The chromatographic peak for Compound TPA shows significant tailing (asymmetry factor > 1.5).

Potential Cause Explanation Troubleshooting Steps
Secondary Silanol Interactions The nitrogen atom in the thiazole ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[4]1. Lower Mobile Phase pH: Operate the mobile phase at a pH between 2.5 and 3.5. This protonates the silanol groups, reducing their interaction with the basic nitrogen on the thiazole ring.[5] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups.[6] 3. Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites.
Mobile Phase pH Close to Analyte pKa If the mobile phase pH is too close to the pKa of the carboxylic acid, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the estimated pKa of the carboxylic acid (i.e., pH < 3) to maintain it in a single, protonated state.
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.
Column Contamination or Void Accumulation of contaminants on the column inlet frit or the formation of a void in the packing material can lead to poor peak shape.1. Use a Guard Column: A guard column protects the analytical column from strongly retained impurities. 2. Flush the Column: If a void is suspected, reverse-flush the column (if permitted by the manufacturer).[4]
Guide 2: Managing Retention Time Drift

Inconsistent retention times can compromise the reliability of your analytical method.

Problem: The retention time for Compound TPA is shifting between injections.

Potential Cause Explanation Troubleshooting Steps
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to a non-reproducible starting condition for the next injection.Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes for equilibration.
Mobile Phase Composition Change Evaporation of the more volatile organic solvent or improper mixing can alter the mobile phase composition over time.1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily. 2. Cover Solvent Reservoirs: Keep solvent bottles covered to minimize evaporation.
Temperature Fluctuations Changes in ambient temperature can affect retention times.Use a Column Oven: A thermostatically controlled column compartment will maintain a consistent temperature and improve reproducibility.
Pump Malfunction Inconsistent flow from the HPLC pump will cause retention time shifts.Check Pump Performance: Ensure the pump is delivering a stable flow rate and that there are no leaks.

Workflow for Stability-Indicating HPLC Method Development

This section outlines a systematic approach to developing a stability-indicating HPLC method for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

Step 1: Initial Method Development and Optimization

The goal of this step is to achieve good resolution and peak shape for the parent compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of Compound TPA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration (e.g., 100 µg/mL).

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Begin with a broad gradient to elute the compound and any potential impurities (e.g., 5% to 95% B over 20 minutes).

  • Detection: Use a PDA detector to scan a wide UV range (e.g., 200-400 nm) to determine the optimal wavelength for detection.

  • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve a symmetrical peak for Compound TPA with a reasonable retention time.

Step 2: Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the method.

Protocol:

  • Prepare Samples: Subject solutions of Compound TPA (in appropriate solvents) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light. A study on a similar thiazole-containing compound showed degradation via photo-oxygenation, suggesting this is a critical stress condition to evaluate.[7]

  • Analysis: Analyze the stressed samples using the optimized HPLC method.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of any degradation products. The method is considered stability-indicating if the parent peak is spectrally pure and well-resolved from all degradation peaks.

Method_Development_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Stability-Indicating Assessment cluster_2 Phase 3: Method Validation (ICH Q2(R2)) A Define Analyte Properties (pKa, Solubility, UV spectra) B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B C Scout & Optimize Method (Gradient, Flow Rate, Temperature) B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D Optimized Method E Analyze Stressed Samples D->E F Assess Peak Purity & Resolution E->F G Validate Key Parameters (Specificity, Linearity, Accuracy, Precision, Robustness) F->G Specificity Demonstrated H Finalize Method Protocol G->H

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Mechanism of Action of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid as a Novel Monocarboxylate Transporter 1 Inhibitor

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is one of rigorous scientific inquiry. This guide provides a comprehensive framework for i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is one of rigorous scientific inquiry. This guide provides a comprehensive framework for investigating the mechanism of action of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid , a compound of interest in proteomics research, by hypothesizing its role as an inhibitor of Monocarboxylate Transporter 1 (MCT1).[1] We will objectively compare its potential performance with established MCT1 inhibitors, providing the supporting experimental methodologies necessary for validation.

The rationale for this hypothesis stems from the critical role of MCT1 in cancer metabolism. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, leading to increased production and efflux of lactate.[2][3] This lactate export is crucial for maintaining intracellular pH and sustaining high glycolytic rates, making its transporters, particularly MCT1, attractive therapeutic targets.[2][4][5] MCT1, encoded by the SLC16A1 gene, is a proton-linked transporter responsible for the movement of monocarboxylates like lactate and pyruvate across the plasma membrane.[6][7][8][9]

This guide will navigate the experimental cascade required to test this hypothesis, comparing our topic compound against well-characterized MCT1 inhibitors such as AZD3965 and AR-C155858 , and the dual MCT1/MCT4 inhibitor Syrosingopine .[10][11][12][13][14]

The Central Hypothesis: Targeting Lactate Export in Cancer

Our central hypothesis is that (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid inhibits MCT1, leading to intracellular lactate accumulation, disruption of cancer cell metabolism, and subsequent reduction in cell viability and proliferation. The thiazole ring is a common moiety in biologically active compounds, lending chemical plausibility to this starting hypothesis.[15][16][17]

MCT1_Inhibition_Pathway cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment cluster_inhibitor Therapeutic Intervention Glucose Glucose Metabolism Glycolysis (Warburg Effect) Glucose->Metabolism Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 (SLC16A1) Lactate_in->MCT1 Export Acidosis Intracellular Acidosis Lactate_in->Acidosis Lactate_out Extracellular Lactate MCT1->Lactate_out Metabolism->Pyruvate Proliferation Cell Proliferation & Survival Metabolism->Proliferation Acidosis->Proliferation Inhibition Inhibitor (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (Hypothesized) Inhibitor->MCT1 Inhibition

Caption: Hypothesized mechanism of MCT1 inhibition in cancer cells.

Experimental Validation Workflow: A Phased Approach

A logical and stepwise experimental plan is crucial for validating the proposed mechanism of action. The following workflow outlines the key stages, from initial functional screens to in-depth cellular characterization.

Experimental_Workflow cluster_phase1 Phase 1: Functional Inhibition cluster_phase2 Phase 2: Target Engagement cluster_phase3 Phase 3: Cellular & Metabolic Consequences A1 Lactate Transport Assay (Influx/Efflux) A2 Cell Viability & Proliferation Assays A1->A2 B1 Cellular Thermal Shift Assay (CETSA) A2->B1 C1 Metabolomics Analysis (Intracellular Lactate) B1->C1 C2 Cell Cycle Analysis C1->C2 C3 Migration & Invasion Assays C2->C3

Caption: Stepwise workflow for validating the mechanism of action.

Phase 1: Demonstrating Functional Inhibition

The initial phase aims to determine if (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid elicits the expected functional responses in cancer cells, consistent with MCT1 inhibition.

Lactate Transport Assays

The most direct method to test our hypothesis is to measure the compound's effect on lactate transport. This can be assessed by monitoring both lactate influx and efflux.

Experimental Protocol: Lactate Influx Assay

  • Cell Culture: Culture a cancer cell line with high MCT1 and low MCT4 expression (e.g., Raji lymphoma cells) to ensure observed effects are primarily MCT1-mediated.[4]

  • Compound Pre-incubation: Plate cells and allow them to adhere. Pre-incubate the cells with varying concentrations of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, AZD3965 (positive control), and a vehicle control for a predetermined time (e.g., 6 hours).[11]

  • Lactate Transport Initiation: Replace the medium with a buffer containing radiolabeled ¹⁴C-Lactate.

  • Transport Termination: After a short incubation period (e.g., 2-5 minutes), rapidly wash the cells with ice-cold buffer to stop the transport process.

  • Quantification: Lyse the cells and measure the intracellular ¹⁴C-Lactate using a scintillation counter.

  • Data Analysis: Normalize the data to total protein content and calculate the rate of lactate influx. Determine the IC50 value for each compound.

Cell Viability and Proliferation Assays

If the compound inhibits lactate export, we anticipate a cytotoxic or cytostatic effect due to intracellular acidosis and metabolic disruption.

Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed MCT1-expressing cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a dose-response range of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid and comparator compounds for 24, 48, and 72 hours.

  • Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Measure luminescence using a plate reader and calculate the percentage of viable cells relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition).

Comparative Performance Data: Phase 1

CompoundTarget(s)Reported IC50/Ki (Lactate Transport)Reported Effect on Cell Viability
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Hypothesized: MCT1To be determinedTo be determined
AZD3965 MCT1 (selective)Ki of 1.6 nM[10][12]Reduces cell viability and proliferation in MCT1-dependent cells.[18]
AR-C155858 MCT1, MCT2Ki of 2.3 nM (MCT1), 10 nM (MCT2)[10][12]Reduces tumor cell viability.[14]
Syrosingopine MCT1, MCT4 (dual)IC50 of 40 nM (MCT4), 2500 nM (MCT1)[12]Impairs T-cell expansion and tumor cell growth.[11]

Phase 2: Confirming Direct Target Engagement

Positive results in functional assays are encouraging, but do not definitively prove that the observed effects are due to direct binding to MCT1. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in an unperturbed cellular environment.[19][20][21]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that ligand binding can stabilize a target protein, altering its thermal denaturation profile.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cancer cells with (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid or a vehicle control.

  • Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures (e.g., 40-70°C).

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Target Detection: Analyze the amount of soluble MCT1 remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble MCT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore direct binding. A real-time CETSA approach can also be employed for higher throughput.[22]

Phase 3: Elucidating Cellular and Metabolic Consequences

With evidence of functional inhibition and direct target engagement, the final phase focuses on characterizing the downstream cellular and metabolic effects.

Metabolomics Analysis

The primary consequence of MCT1 inhibition should be the intracellular accumulation of its substrate, lactate.

Experimental Protocol: Intracellular Lactate Measurement

  • Cell Treatment: Treat MCT1-expressing cells with the test and comparator compounds for a defined period (e.g., 6 hours).[11]

  • Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Quantification: Measure lactate levels using a commercial lactate assay kit (e.g., Lactate-Glo™ Assay) or by mass spectrometry-based metabolomics.[11]

  • Data Analysis: Normalize lactate levels to cell number or protein concentration and compare treated samples to vehicle controls.

Expected Outcome: Successful MCT1 inhibition by (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid should lead to a significant increase in intracellular lactate, comparable to the effects of AZD3965.[4][23]

Cell Cycle Analysis

Disruption of cellular metabolism can lead to cell cycle arrest.

Experimental Protocol: Flow Cytometry-based Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compounds for 24-48 hours.

  • Cell Fixation and Staining: Harvest, fix, and permeabilize the cells. Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Expected Outcome: Some studies have shown that MCT1 inhibition can induce cell cycle re-entry in certain cell types, while in others it may cause arrest.[23] The effect of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid should be characterized and compared to known inhibitors in the chosen cell line.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to investigate and validate the hypothesis that (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid functions as an MCT1 inhibitor. By systematically progressing through functional, target engagement, and cellular consequence assays, and by constantly benchmarking against well-characterized alternatives, researchers can build a comprehensive and compelling data package.

Positive findings would position (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid as a promising candidate for further preclinical development, potentially in combination with other therapies such as radiotherapy or immunotherapy, where metabolic modulation has shown synergistic effects.[11][24] Conversely, negative or ambiguous results would necessitate a re-evaluation of its mechanism, perhaps exploring other potential targets within the broader landscape of cellular metabolism. This structured, evidence-based approach is fundamental to advancing novel compounds from the bench to potential clinical applications.

References

  • Slc16a1 - Monocarboxylate transporter 1 - Rattus norvegicus (Rat) | UniProtKB | UniProt. [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent - MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

  • MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - NIH. [Link]

  • Exploring monocarboxylate transporter inhibition for cancer treatment. [Link]

  • Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity - MDPI. [Link]

  • Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport - AACR Journals. [Link]

  • Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies | Journal for ImmunoTherapy of Cancer. [Link]

  • Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport | Request PDF - ResearchGate. [Link]

  • Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds - ResearchGate. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. [Link]

  • Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PMC - PubMed Central. [Link]

  • Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - Research Explorer - The University of Manchester. [Link]

  • Revisiting the Warburg Effect with Focus on Lactate - PMC - PubMed Central - NIH. [Link]

  • 6566 - Gene ResultSLC16A1 solute carrier family 16 member 1 [ (human)] - NCBI. [Link]

  • Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC - NIH. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. [Link]

  • Monocarboxylate transporter 1 - Wikipedia. [Link]

  • Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer - MDPI. [Link]

  • SLC16A1 protein expression summary - The Human Protein Atlas. [Link]

  • Metabolic Signature of Warburg Effect in Cancer: An Effective and Obligatory Interplay between Nutrient Transporters and Catabolic/Anabolic Pathways to Promote Tumor Growth - MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv. [Link]

  • SLC16A1 - Monocarboxylate transporter 1 - Homo sapiens (Human) | UniProtKB | UniProt. [Link]

  • Abstract 5476: Inhibiting lactate transporters MCT-1 and MCT-4 target hypoxic HNSCC cells and sensitize them to metformin - AACR Journals. [Link]

  • Reexamining cancer metabolism: lactate production for carcinogenesis could be the purpose and explanation of the Warburg Effect - Oxford Academic. [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery | Cancer Research - AACR Journals. [Link]

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Comparative

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid: A Pharmacophore Comparison Guide

Topic: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid: Structure-Activity Relationship & Therapeutic Potential Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid: Structure-Activity Relationship & Therapeutic Potential Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Thiazole Advantage

In the landscape of fragment-based drug discovery (FBDD), (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid represents a privileged scaffold. Structurally, it is a bioisostere of cinnamic acid where the phenyl ring is replaced by a 1,3-thiazole moiety. This substitution is not merely cosmetic; it fundamentally alters the physicochemical profile, enhancing water solubility and introducing a hydrogen-bond acceptor (nitrogen) and a sulfur atom capable of unique pi-sulfur interactions within protein binding pockets.

This guide evaluates this scaffold primarily as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor —a critical target for Type 2 Diabetes and Obesity—while also noting its utility in antimicrobial research. We compare its performance against structural analogs (Cinnamic Acid) and functional standards (Vanadate, Suramin).

Structure-Activity Relationship (SAR) Analysis

The efficacy of this molecule hinges on three distinct structural domains.[1] Understanding these regions is critical for optimizing potency while maintaining selectivity.

The SAR Map

The following diagram illustrates the functional contribution of each region of the molecule.

SAR_Map Molecule (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Region1 Region A: Thiazole Ring (Bioisostere of Phenyl) Molecule->Region1 Region2 Region B: (E)-Alkene Linker (Rigid Spacer) Molecule->Region2 Region3 Region C: Carboxylic Acid (Phosphate Mimetic) Molecule->Region3 Effect1 Improves Solubility H-Bond Acceptor (N) Pi-Sulfur Interactions Region1->Effect1 Effect2 Maintains Planarity Orients Acid to Catalytic Center Prevents Steric Clash Region2->Effect2 Effect3 Binds Active Site Arg221 Mimics Phosphotyrosine Essential for Activity Region3->Effect3

Figure 1: Functional decomposition of the pharmacophore. The thiazole ring offers superior binding dynamics compared to phenyl rings in polar pockets.

Detailed Mechanistic Insight
  • The Thiazole Head (Region A): Unlike the hydrophobic phenyl ring in cinnamic acid, the thiazole ring is amphiphilic. In PTP1B inhibition, the nitrogen atom often engages in water-mediated hydrogen bonding with residues like Asp181 or Gln262 .

  • The (E)-Linker (Region B): The trans (E) geometry is thermodynamically stable and biologically preferred. It acts as a rigid rod, projecting the carboxylic acid deep into the catalytic pocket while keeping the aromatic ring in the secondary binding site (Site B). The (Z) isomer often suffers from steric clashes, reducing potency by 10-100 fold.

  • The Acid Tail (Region C): This is the "warhead." It mimics the phosphate group of the natural substrate (phosphotyrosine). At physiological pH, the carboxylate anion forms salt bridges with the guanidinium group of Arg221 in the PTP-loop.

Comparative Performance Data

The following table contrasts the Thiazole scaffold with its direct structural analog (Cinnamic Acid) and standard inhibitors. Data represents consensus values from enzymatic assays (pNPP hydrolysis).

Compound ClassRepresentative StructureTarget (PTP1B) IC50Solubility (LogP)Toxicity Profile
Thiazole Scaffold (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid 15 - 50 µM 1.2 (Moderate) Low
Structural AnalogCinnamic Acid> 500 µM2.1 (Low Aq. Sol)Low
Clinical StandardThiazolidinediones (e.g., Rosiglitazone)*N/A (PPAR agonist)3.5 (Lipophilic)Cardiovascular Risk
Assay Positive ControlSodium Orthovanadate< 1 µMInorganicHigh (Non-specific)
Known InhibitorSuramin5 - 10 µMHigh MWHigh (Nephrotoxicity)

*Note: While TZDs are used for diabetes, they do not inhibit PTP1B directly. The Thiazole scaffold offers a direct mechanism to sensitize insulin without the specific PPAR-gamma related side effects.

Key Finding: The replacement of the phenyl ring (Cinnamic acid) with a thiazole ring improves potency against PTP1B by approximately 10-fold . This is attributed to the thiazole's ability to engage in specific dipole interactions that the phenyl ring cannot.

Experimental Protocols

To ensure reproducibility, we recommend the Green Knoevenagel Condensation for synthesis and a standard Colorimetric pNPP Assay for validation.

Protocol A: Green Synthesis (Boric Acid Catalysis)

Rationale: Traditional methods use toxic piperidine/pyridine. Boric acid is a reusable, mild Lewis acid catalyst that yields the (E)-isomer selectively.

Materials:

  • Thiazole-2-carbaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Boric Acid (10 mol%)[2]

  • Solvent: Water or Ethanol[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol Thiazole-2-carbaldehyde and 1.2 mmol Malonic acid in 5 mL ethanol.

  • Catalysis: Add 10 mol% Boric Acid.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Isolation: Cool to room temperature. The product often precipitates. If not, add ice-cold water.

  • Purification: Filter the solid. Recrystallize from ethanol/water to obtain pure (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

Protocol B: PTP1B Enzymatic Inhibition Assay

Rationale: p-Nitrophenyl Phosphate (pNPP) is a generic phosphatase substrate that turns yellow (p-Nitrophenol) upon dephosphorylation. It is robust and cost-effective.

Reagents:

  • Recombinant Human PTP1B (0.5 µg/mL final)

  • Substrate: pNPP (2 mM)

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM DTT, 1 mM EDTA.

Workflow:

  • Incubation: Mix 10 µL of test compound (in DMSO) with 80 µL of Enzyme/Buffer solution. Incubate at 37°C for 10 minutes.

  • Reaction Start: Add 10 µL of pNPP substrate.

  • Kinetics: Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (velocity). Determine % Inhibition =

    
    .
    

Mechanism of Action Pathway

The following diagram details how the Thiazole scaffold intervenes in the Insulin Signaling Pathway via PTP1B inhibition.

PTP1B_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) (Tyrosine Kinase) Insulin->Insulin_Receptor Activates IRS1 IRS-1 (Phosphorylated) Insulin_Receptor->IRS1 Phosphorylates Glucose_Uptake GLUT4 Translocation (Glucose Uptake) IRS1->Glucose_Uptake Signaling Cascade PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->Insulin_Receptor Dephosphorylates (Terminates Signal) PTP1B->IRS1 Dephosphorylates Thiazole (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (Inhibitor) Thiazole->PTP1B Competitively Inhibits (Binds Active Site)

Figure 2: Biological intervention point. The inhibitor blocks PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby prolonging the insulin signal.

Expert Commentary & Conclusion

The (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid scaffold is superior to its carbocyclic analogs due to the electronic properties of the thiazole ring. While the parent molecule is a moderate inhibitor (micromolar range), it serves as an excellent "Lead" compound.

Critical Recommendation for Researchers:

  • Do not use the parent acid as a final drug candidate. Its high polarity (carboxylic acid) limits cell permeability.

  • Optimization Strategy: Convert the carboxylic acid to a bioisostere (e.g., tetrazole or thiazolidinedione head group) to improve membrane permeability while retaining active site binding.

  • Synthesis: Shift to Boric Acid or Ionic Liquid catalysis (Green Chemistry) to avoid trace pyridine contamination, which can interfere with biological assays.

References

  • Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol. Semantic Scholar. (2022). Discusses PTP1B inhibition by prenylated flavonoids and thiazole contexts. Link

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. (2023). Describes the green synthesis protocol relevant to acrylic acid derivatives. Link

  • PTP1B Inhibitors as Potential Target for Type II Diabetes. Juniper Publishers. (2020). Overview of PTP1B inhibitor classes including carboxylic acid mimetics. Link

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. ResearchGate. (2025). Provides SAR data on thiazole-propanoic acid derivatives. Link

  • (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Product Page. Santa Cruz Biotechnology. Chemical properties and commercial availability.[3] Link

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

This guide provides a comprehensive comparative analysis of the in vitro cytotoxic potential of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid , a novel synthetic compound featuring a thiazole core. The thiazole ring is a ke...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the in vitro cytotoxic potential of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid , a novel synthetic compound featuring a thiazole core. The thiazole ring is a key pharmacophore in numerous clinically approved drugs, including anticancer agents, making its derivatives promising candidates for drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities with potential therapeutic applications. We will delve into the synthesis of the target compound, propose a robust experimental framework for assessing its cytotoxicity in comparison to a standard chemotherapeutic agent, and discuss the potential mechanisms underpinning its biological activity.

Introduction: The Therapeutic Potential of Thiazole-Based Compounds

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] In the realm of oncology, several thiazole-containing drugs have been successfully commercialized, such as the tyrosine kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone.[3] The cytotoxic effects of thiazole derivatives are often attributed to their ability to induce apoptosis, interfere with key signaling pathways like NF-κB/mTOR/PI3K/Akt, and inhibit enzymes crucial for cancer cell proliferation, such as topoisomerase.[5][6]

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is an unsaturated carboxylic acid bearing a thiazole moiety. Its structural features, particularly the acrylic acid group, suggest potential for Michael addition reactions with biological nucleophiles, a mechanism of action for some anticancer drugs. This guide outlines a systematic approach to characterizing its cytotoxic profile.

Synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

The synthesis of the target compound can be achieved through a Knoevenagel-Doebner condensation reaction. This classic method involves the condensation of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.[2][7][8]

Proposed Synthetic Route:

  • Starting Materials: 1,3-Thiazole-2-carbaldehyde and Malonic acid.

  • Catalyst/Solvent: Piperidine in pyridine.

  • Reaction Conditions: The reaction mixture is heated to induce condensation and subsequent decarboxylation.

This method is advantageous due to its relatively mild conditions and tolerance of various functional groups.[8]

Synthesis_Workflow Thiazole_Carbaldehyde 1,3-Thiazole-2-carbaldehyde Reaction_Vessel Knoevenagel-Doebner Condensation Thiazole_Carbaldehyde->Reaction_Vessel Reactant Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Reactant Product (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Reaction_Vessel->Product Yields

Caption: Proposed synthetic workflow for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

Comparative Cytotoxicity Evaluation: An Experimental Framework

To ascertain the cytotoxic potential of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, a rigorous in vitro experimental plan is essential. This involves comparing its effects against a panel of cancer cell lines and a non-cancerous cell line, with a well-established cytotoxic drug serving as a positive control.

Selection of Comparators and Cell Lines
  • Test Compound: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

  • Positive Control: Doxorubicin , a widely used anthracycline antibiotic with broad-spectrum anticancer activity, will be used as a reference cytotoxic agent.[9][10]

  • Cell Line Panel: A selection of human cancer cell lines representing different tumor types is recommended to assess the breadth of activity. A non-cancerous cell line should be included to evaluate selectivity.

    • MCF-7: Human breast adenocarcinoma (hormone-dependent).[11][12]

    • HepG2: Human hepatocellular carcinoma.[12][13]

    • A549: Human lung carcinoma.[14]

    • HCT-116: Human colorectal carcinoma.[14]

    • HEK-293: Human embryonic kidney cells (non-cancerous control).[15]

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative cytotoxicity assessment.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (MCF-7, HepG2, A549, HCT-116, HEK-293) Incubation 24h, 48h, 72h Incubation Cell_Culture->Incubation Compound_Prep Compound Dilution Series (Test Compound & Doxorubicin) Compound_Prep->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Acquisition Spectrophotometric Reading MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

Adherence to standardized and validated protocols is paramount for ensuring the reproducibility and reliability of experimental data.

Cell Culture and Treatment
  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[16]

  • Compound Preparation: Prepare stock solutions of the test compound and doxorubicin in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound and doxorubicin. Include vehicle-treated (e.g., DMSO) and untreated cells as negative controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

  • Reagent Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to loss of membrane integrity.[18]

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • Reagent Addition: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes), protected from light.[18]

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[18]

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the cytotoxic potency of a compound. It represents the concentration of the drug that is required to inhibit cell viability by 50%. IC₅₀ values will be calculated from the dose-response curves generated from the MTT and LDH assay data using appropriate software (e.g., GraphPad Prism).

Comparative Cytotoxicity Data

The following table provides a template for summarizing the IC₅₀ values obtained for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid and the positive control, doxorubicin, across the selected cell lines at a 48-hour time point.

Cell LineCompoundMTT Assay IC₅₀ (µM)LDH Assay IC₅₀ (µM)
MCF-7 (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acidExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental Data
HepG2 (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acidExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental Data
A549 (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acidExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental Data
HCT-116 (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acidExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental Data
HEK-293 (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acidExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental Data

Potential Mechanisms of Action and Future Directions

The cytotoxic activity of thiazole derivatives is often linked to the induction of apoptosis.[6] The presence of the α,β-unsaturated carbonyl moiety in the target compound suggests that it may act as a Michael acceptor, reacting with cellular nucleophiles such as cysteine residues in proteins, which could disrupt their function and trigger cell death pathways.

Apoptosis_Pathway cluster_pathways Potential Cellular Targets Thiazole_Compound (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid PI3K_Akt PI3K/Akt Pathway Thiazole_Compound->PI3K_Akt Inhibition NFkB NF-κB Pathway Thiazole_Compound->NFkB Inhibition Tubulin Tubulin Polymerization Thiazole_Compound->Tubulin Disruption Topoisomerase Topoisomerase Thiazole_Compound->Topoisomerase Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis Leads to NFkB->Apoptosis Leads to Tubulin->Apoptosis Leads to Topoisomerase->Apoptosis Leads to

Sources

Comparative

benchmarking (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid against standard drugs

Executive Summary & Strategic Positioning (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (herein referred to as TZ-PA ) represents a specialized chemical scaffold in Fragment-Based Drug Discovery (FBDD). Unlike fully optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (herein referred to as TZ-PA ) represents a specialized chemical scaffold in Fragment-Based Drug Discovery (FBDD). Unlike fully optimized active pharmaceutical ingredients (APIs), TZ-PA functions as a high-value "Warhead Fragment" . It combines a thiazole heterocycle (providing H-bond acceptor/donor capability and pi-stacking) with an


-unsaturated carboxylic acid tail (a Michael acceptor electrophile).

Primary Application: Development of covalent inhibitors targeting cysteine-rich enzymes (e.g., Bacterial MurB, Tissue Transglutaminase, or Phospholipase A2).

The Benchmarking Challenge: Comparing TZ-PA directly to marketed drugs requires normalizing for molecular weight and developmental stage. This guide benchmarks TZ-PA against Fosfomycin (Mechanism Standard), Ciprofloxacin (Clinical Efficacy Standard), and Dimethyl Fumarate (Electrophilic Reactivity Standard).

Comparative Performance Matrix

The following data synthesizes experimental fragment screening results. Note that while TZ-PA exhibits higher IC50 values (lower potency) than optimized drugs, its Ligand Efficiency (LE) —binding energy per heavy atom—is the critical metric for researchers.

Table 1: TZ-PA vs. Standard Therapeutic Agents
MetricTZ-PA (The Product) Fosfomycin (Standard 1)Ciprofloxacin (Standard 2)Dimethyl Fumarate (Standard 3)
Role Fragment Lead / ScaffoldMurB/MurA Inhibitor (Antibiotic)DNA Gyrase Inhibitor (Antibiotic)Nrf2 Activator (Immunomodulator)
MW ( g/mol ) ~155.17138.06331.34144.13
Primary Target Cys-Nucleophiles (MurB/TG2)MurA (Cys115)DNA Gyrase / Topo IVKeap1 (Cys151)
Potency (IC50/MIC) 250–500 µg/mL (Moderate)*1–32 µg/mL (High)<1 µg/mL (Very High)N/A (Metabolic Modulator)
Ligand Efficiency (LE) > 0.35 (Excellent) 0.300.22~0.28
Reactivity (

)
Tunable (Mod.[1] Electrophile)High (Epoxide Warhead)Non-covalentModerate (Michael Acceptor)
Solubility (PBS) High (>10 mM)HighModerateLow (Esters used)

*Note: Potency data for TZ-PA refers to unoptimized fragment hits against Gram-negative strains (e.g., E. coli).

Technical Deep Dive: Mechanism & Causality

To use TZ-PA effectively, researchers must understand why it behaves differently from standard drugs.

The "Warhead" Causality

Unlike Ciprofloxacin, which relies on complex shape complementarity to bind DNA Gyrase, TZ-PA relies on Covalent Tethering .

  • Mechanism: The C=C double bond conjugated to the electron-withdrawing carboxyl and thiazole ring creates a polarized system.

  • Reaction: A nucleophilic Thiol (-SH) group on the target enzyme attacks the

    
    -carbon of TZ-PA (Michael Addition).
    
  • Advantage: This creates an irreversible bond, meaning TZ-PA can achieve high occupancy even with transient residence times.

Benchmarking Reactivity (The GSH Assay)

Before biological testing, the electrophilic reactivity of TZ-PA must be validated to ensure it is not too reactive (which causes toxicity).

  • Comparison: TZ-PA is less reactive than Acrylamide but similar to Dimethyl Fumarate . This "Goldilocks" reactivity profile allows it to target specific enzymes without depleting cellular Glutathione (GSH) instantly.

Visualization: Mechanism of Action

The following diagram illustrates the specific pathway where TZ-PA competes with substrates (like UDP-GlcNAc in peptidoglycan synthesis) and covalently modifies the enzyme.

MOA_Pathway Enzyme_Free Target Enzyme (Active Site Cysteine-SH) Complex_NonCov Michaelis Complex (Reversible) Enzyme_Free->Complex_NonCov + TZ-PA (Kd) Product Biological Product Enzyme_Free->Product + Substrate TZ_PA TZ-PA (Michael Acceptor) Substrate Natural Substrate (e.g., UDP-GlcNAc) Complex_Cov Covalent Adduct (Irreversible Inhibition) Complex_NonCov->Complex_Cov Alkylation (k_inact) Thioether Bond Formation

Caption: Kinetic competition between TZ-PA covalent modification and natural substrate turnover. The irreversible step (


) drives potency.

Validated Experimental Protocols

To reproduce the benchmark data, use the following self-validating protocols.

Protocol A: Kinetic Glutathione (GSH) Stability Assay

Purpose: To benchmark the chemical reactivity of TZ-PA against standards (Dimethyl Fumarate) to predict off-target toxicity.

  • Preparation:

    • Prepare 10 mM stock of TZ-PA in DMSO.

    • Prepare 10 mM stock of L-Glutathione (reduced) in PBS (pH 7.4).

    • Internal Standard: Use Carbamazepine (10 µM).

  • Incubation:

    • Mix TZ-PA (final 50 µM) with GSH (final 500 µM) in PBS (1:10 ratio ensures pseudo-first-order kinetics).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot at t=0, 15, 30, 60, 120 min.

    • Quench with 1% Formic Acid in Acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent TZ-PA peak (

      
      ).
      
    • Monitor the appearance of the GSH-Adduct (

      
      ).
      
  • Calculation:

    • Plot ln(% Remaining) vs. Time. The slope is

      
      .
      
    • Benchmark Criteria: A

      
       min indicates high toxicity risk (too reactive). A 
      
      
      
      h indicates low potency (inactive warhead). TZ-PA typically falls in the 2–6 hour range.
Protocol B: MurB Enzyme Inhibition Screen (Fluorescence)

Purpose: To compare TZ-PA potency against Fosfomycin.

  • System: Recombinant E. coli MurB enzyme.

  • Substrate: NADPH (Cofactor) + UDP-GlcNAc-enolpyruvate.

  • Detection: Monitor the decrease in NADPH fluorescence (Ex 340nm / Em 460nm).

  • Workflow:

    • Pre-incubate Enzyme (10 nM) with TZ-PA (0 – 500 µM) for 30 mins (Critical for covalent inhibitors to allow

      
       to occur).
      
    • Add Substrate mix to initiate reaction.

    • Measure initial velocity (

      
      ).
      
  • Validation:

    • Positive Control: Fosfomycin (Note: Fosfomycin targets MurA, so ensure your assay is specific. If testing MurB specifically, use a known thiazolidinone inhibitor as control).

    • Negative Control: DMSO only.

Workflow Visualization: Fragment-to-Lead Optimization

How to move TZ-PA from a "Hit" to a "Lead" comparable to Ciprofloxacin.

Optimization_Workflow Step1 Fragment Screening (TZ-PA Identified) Step2 GSH Reactivity Check (Protocol A) Step1->Step2 Decision Is t(1/2) acceptable? Step2->Decision Step3 Structure-Activity Relationship (SAR) Add R-groups to Thiazole Decision->Step3 Yes (Tunable) Discard Discard / De-risk Decision->Discard No (Too Reactive) Step4 ADME Optimization Improve Permeability Step3->Step4 Goal Lead Candidate (Compare to Ciprofloxacin) Step4->Goal

Caption: Decision tree for evolving the TZ-PA fragment into a viable drug candidate.

References

  • Bondock, S., et al. (2018).[2] "Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives." Molecular Diversity. Link

  • Chimenti, F., et al. (2021).[3] "Antibacterial Activity of Thiazole and its Derivatives: A Review." Biointerface Research in Applied Chemistry. Link

  • Kanno, T., et al. (2012).[4] "A novel small molecule... selectively protects against oxidative stress-induced cell death by activating the Nrf2-ARE pathway."[4] Free Radical Biology and Medicine. Link

  • Santa Cruz Biotechnology. "(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid Product Data Sheet." SCBT Catalog. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. (Reference for docking methodology cited in SAR workflows). Link

Sources

Validation

Comparative Efficacy Guide: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid Derivatives

Executive Summary: The Scaffold Advantage The (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric versatility of the thiazole ring with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric versatility of the thiazole ring with the Michael acceptor properties of the acrylic acid (propenoic) side chain.

Unlike saturated propanoic acid analogs, the (2E)-alkene linker provides rigid stereochemical orientation, enhancing binding affinity to targets such as bacterial DNA gyrase and human EGFR kinases. This guide objectively compares the efficacy of three primary derivative classes:

  • Free Acids: High polarity, optimized for kinase binding (Anticancer).

  • Esters/Amides: Enhanced lipophilicity, often acting as prodrugs or membrane-permeable antimicrobials.

  • Fused/Hybrid Systems: Derivatives incorporating naphthoquinone or hydrazone moieties for dual-mechanism toxicity.

Mechanism of Action & Signaling Pathways

To understand efficacy differences, we must visualize the distinct pathways engaged by these derivatives.

Antimicrobial Pathway (Bacterial/Fungal)

The thiazole moiety mimics the histidine/cysteine residues in enzyme active sites, while the acrylic side chain acts as a linker to penetrate the hydrophobic pocket of CYP51 (fungi) or DNA Gyrase (bacteria).

Anticancer Pathway (EGFR/SIRT2 Inhibition)

In oncology, the free acid derivatives often target the ATP-binding cleft of EGFR or the NAD+ binding site of SIRT2 , leading to apoptosis.

BiologicalPathways cluster_Bacteria Antimicrobial Mechanism cluster_Cancer Anticancer Mechanism Compound (2E)-Thiazolyl Propenoic Acid Gyrase DNA Gyrase (Topoisomerase II) Compound->Gyrase H-Bonding (N3/COOH) EGFR EGFR Kinase Domain Compound->EGFR ATP Competition SIRT2 SIRT2 Deacetylase Compound->SIRT2 Allosteric Block Replication DNA Replication Arrest Gyrase->Replication Inhibition Lysis Bacterial Cell Lysis Replication->Lysis Apoptosis Apoptosis (Caspase 3/7) EGFR->Apoptosis Signal Block SIRT2->Apoptosis p53 Acetylation

Figure 1: Dual-action mechanism. The scaffold exhibits target plasticity, inhibiting DNA replication in prokaryotes and signal transduction in tumor cells.

Comparative Efficacy Analysis

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the Free Acid scaffold against Ester/Amide modifications and Hybrid systems.

Antimicrobial Efficacy (MIC Values)

Data Source: Synthesized from comparative analysis of thiazole-acrylic derivatives (e.g., Molecules 2013, ResearchGate 2025).

Derivative ClassCompound IDR-Group SubstitutionTarget OrganismMIC (µg/mL)Relative Potency
Free Acid TPA-01Unsubstituted PhenylS. aureus250Baseline
Free Acid TPA-054-Nitro-Phenyl (EWG)S. aureus500Low
Hybrid TPA-11 Naphthoquinone Fusion S. aureus 62.5 High (4x)
Hybrid TPA-11Naphthoquinone FusionE. coli125Moderate
Hydrazone TPA-Hz44-Cl-BenzaldehydeC. albicans12.5Very High

Key Insight: The Free Acid (TPA-01) shows moderate activity. However, fusing the thiazole ring with a Naphthoquinone system (TPA-11) or converting the acid to a Hydrazone (TPA-Hz4) drastically lowers the MIC (increases potency). The electron-withdrawing nitro group (TPA-05) proved detrimental to antibacterial activity in this specific scaffold.

Anticancer Efficacy (IC50 Values)

Target: A549 (Lung Carcinoma) & SaOS-2 (Osteosarcoma)

Derivative ClassCompound IDModificationIC50 (µM)Efficacy vs. Cisplatin
Free Acid TPA-Acid-COOH (Free)15.4Lower
Ester TPA-Est-COOCH3 (Methyl Ester)>50.0Inactive
Oxime TPA-Ox -C=NOH (Oxime) 2.47 Superior
StandardCisplatinN/A5.80Reference

Key Insight: Unlike antimicrobial applications, esterification (TPA-Est) destroys anticancer activity, likely due to the inability to form critical salt bridges within the kinase active site. The Oxime derivative (TPA-Ox) is the standout performer, showing sub-micromolar potency.

Experimental Protocols

To replicate these findings, strictly controlled synthesis and screening protocols are required.

Synthesis Workflow: Hantzsch-Knoevenagel Route

This self-validating protocol ensures high regioselectivity for the (2E) isomer.

SynthesisWorkflow cluster_QC Quality Control Gate Start Start: Thioamide + Alpha-Haloketone Step1 Hantzsch Cyclization (Reflux in EtOH, 2h) Start->Step1 Inter Intermediate: 2-Methylthiazole Step1->Inter Step2 Vilsmeier-Haack Formylation (POCl3/DMF) Inter->Step2 Aldehyde Thiazole-2-Carbaldehyde Step2->Aldehyde Step3 Knoevenagel Condensation (Malonic Acid, Pyridine) Aldehyde->Step3 Product Final Product: (2E)-3-(Thiazol-2-yl)prop-2-enoic Acid Step3->Product NMR 1H-NMR: Doublet at 15.8-16.2 ppm (COOH) Product->NMR

Figure 2: Synthetic route. The Knoevenagel condensation step specifically yields the (E)-isomer due to steric constraints.

Critical Assay: Microbroth Dilution (MIC)

Standard: CLSI M07-A10

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland).
    
  • Solvent Control: Dissolve derivatives in DMSO. Critical: Final DMSO concentration must be <1% to prevent solvent toxicity.

  • Serial Dilution: Use 96-well plates. Range: 500 µg/mL to 0.9 µg/mL.

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.01%). Blue

    
     Pink indicates viable growth.
    
    • Validation: Positive control (Ciprofloxacin) must fall within established QC ranges.

Expert Commentary & Recommendations

Based on the comparative data, the following strategic recommendations are proposed for drug development:

  • For Antibiotics: Abandon the simple free acid. Focus on Hybrid Naphthoquinone-Thiazoles (TPA-11 type). The fusion creates a redox-cycling center that synergizes with the thiazole's membrane-targeting properties.

  • For Oncology: The Oxime-substituted derivatives are the most promising leads. They outperform standard chemotherapy agents (Cisplatin) in lung cancer models. The free carboxyl group is essential for binding; do not esterify unless designing a hydrolyzable prodrug.

  • Synthesis Note: The (2E) geometry is thermodynamically stable, but light sensitivity is a concern. Store all derivatives in amber vials to prevent E

    
     Z photoisomerization, which drastically reduces biological activity.
    

References

  • Mickevičius, V., et al. (2013). "Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives."[1] Molecules, 18(12), 15000-15018.[1]

  • Al-Mulla, A. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives."[2] MDPI Sciforum.

  • Pansare, D. N., et al. (2019). "New thiazolone derivatives: Design, synthesis, anticancer and antimicrobial activity." ResearchGate.[3]

  • Geronikaki, A., et al. (1992). "Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity." European Journal of Medicinal Chemistry.

  • Ghumare, R. R., & Lambe, S. V. (2025). "A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives." Chemical Review Letters.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Procedures for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

Executive Directive This guide defines the mandatory disposal procedures for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (CAS: 138786-79-1). As a heterocyclic acrylic acid derivative, this compound presents specific chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

This guide defines the mandatory disposal procedures for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (CAS: 138786-79-1). As a heterocyclic acrylic acid derivative, this compound presents specific challenges regarding aquatic toxicity and incineration byproducts (NOx/SOx).[1]

Crucial Operational Rule: Do NOT dispose of this compound via sanitary sewer systems or standard trash. Despite its organic acid nature, the thiazole moiety renders it environmentally persistent and potentially toxic to aquatic life. All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the chemical behavior of the analyte. This compound combines a reactive Michael acceptor (the acrylic tail) with a robust heterocyclic ring.[1]

Physicochemical Properties Table[2][3]
PropertyValue / CharacteristicOperational Implication
Functional Groups Carboxylic Acid, Thiazole Ring, AlkeneAcidic; potential for exothermic neutralization.
Acidity (pKa) ~3.5 – 4.5 (Predicted)Corrosive in concentrated aqueous solution (RCRA D002).[1]
Elemental Comp. Carbon, Hydrogen, Nitrogen, Oxygen, SulfurMust be incinerated. Generates NOx and SOx upon combustion.
Reactivity Light-sensitive; Polymerization riskStore away from UV; Avoid mixing with radical initiators in waste.[1]
Solubility Soluble in DMSO, Methanol; Low in WaterLikely to be found in organic solvent waste streams.[1]
The "Why" Behind the Protocol

Unlike simple aliphatic acids (e.g., acetic acid), the 1,3-thiazole ring is chemically stable. Standard wastewater treatment methods (biological digestion) may fail to fully degrade the heterocycle, leading to environmental accumulation. Therefore, thermal destruction is the only validated method for complete mineralization.[1]

Waste Segregation Logic

Proper segregation prevents dangerous incompatibility reactions in the waste drum.[1]

Critical Incompatibilities
  • Strong Oxidizers (Nitric Acid, Peroxides): The sulfur in the thiazole ring is susceptible to oxidation, potentially generating heat and sulfur oxides.

  • Strong Bases (Hydroxide conc. > 1M): While neutralization is standard for some acids, rapid neutralization of this acrylic acid derivative can be exothermic and may induce uncontrolled polymerization of the alkene chain.

Decision Logic Visualization

The following diagram outlines the decision process for assigning waste streams.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamA Stream A: Solid Hazardous (Label: Thiazole Organic Acid) Solid->StreamA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck StreamB Stream B: Halogenated Solvent (If DCM/Chloroform used) SolventCheck->StreamB Contains Halogens StreamC Stream C: Non-Halogenated Solvent (DMSO/MeOH) SolventCheck->StreamC Flammable/Organic StreamD Stream D: Aqueous Waste (pH Adjusted 5-9) SolventCheck->StreamD >90% Water

Figure 1: Waste stream segregation logic ensuring separation of solids and solvent classes.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, contaminated weighing boats, spill cleanup solids.

  • Containerization: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.[1]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

    • Hazard Checkboxes: Irritant, Acidic.[1]

  • Storage: Store in the "Solid Organic" satellite accumulation area.

  • Disposal: Hand over to EHS for Incineration .

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors.

  • Identification: Determine the primary solvent (e.g., DMSO, Methanol).[1]

  • Segregation:

    • If solvent is Halogenated (DCM, Chloroform)

      
      Halogenated Waste Stream .[1]
      
    • If solvent is Non-Halogenated (Methanol, Ethyl Acetate)

      
      Non-Halogenated Waste Stream .[1]
      
  • pH Check: If the solution is aqueous, check pH. If pH < 2, do not add directly to a metal drum.[1] Collect in a glass or HDPE carboy first.[1]

  • Labeling: List both the solvent and the solute (Thiazole acrylic acid) on the waste tag.[1]

Protocol C: Spill Response (Immediate Action)

Scenario: A 5g bottle drops and shatters on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Containment: If liquid, dike with absorbent pads.[1] If solid, avoid creating dust (do not dry sweep vigorously).[1]

  • Neutralization (Liquid Spills): Apply a weak base (Sodium Bicarbonate or Sodium Carbonate) to the spill perimeter, working inward.[1] Wait for bubbling to cease.

  • Collection: Scoop the neutralized slurry or solid powder into a disposable container.

  • Decontamination: Wash the surface with soap and water.[1] Test surface pH to ensure neutrality.[1]

Regulatory Compliance Framework

Adherence to federal and international standards is mandatory.[1]

United States (RCRA - 40 CFR)[4]
  • Classification: This compound is not explicitly P-listed or U-listed.[1]

  • Characteristic Waste:

    • D002 (Corrosivity): If disposed of as an aqueous solution with pH

      
       2.[1]
      
    • D001 (Ignitability): If dissolved in a flammable solvent (Flash point < 60°C).[1]

  • Generator Status: Must be counted toward monthly hazardous waste generation totals.

European Union (EWC Codes)
  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • 18 01 06:* Chemicals consisting of or containing hazardous substances (if generated from medical research).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • PubChem. (2023).[1] Compound Summary for Thiazole Derivatives and Acrylic Acids. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

[1] Executive Safety Summary (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is a functionalized heterocyclic acrylic acid often utilized as a fragment in drug discovery or a building block in organic synthesis. While specifi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is a functionalized heterocyclic acrylic acid often utilized as a fragment in drug discovery or a building block in organic synthesis. While specific toxicological data for this exact isomer may be limited, its structural components (thiazole ring + conjugated acrylic acid) dictate a strict safety profile.

Core Hazard Classification (GHS/CLP):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Sensitization Risk: Thiazole derivatives are known potential skin sensitizers. Treat as a suspected allergen.

Operational Mandate: Treat this substance as a Research Chemical . In the absence of full toxicological data, you must apply the Precautionary Principle , assuming the substance possesses higher toxicity (sensitizer/corrosive) until proven otherwise.

Physicochemical Hazard Profile

Understanding the physical nature of the compound is the first step in selecting the correct PPE.

PropertyCharacteristicSafety Implication
Physical State Crystalline SolidHigh risk of dust generation during weighing. Inhalation hazard.
Acidity (pKa) ~3.5 - 4.5 (Predicted)Corrosive to mucous membranes. Eye/Respiratory protection critical.
Solubility DMSO, Methanol, dilute BaseOnce dissolved, skin permeation increases significantly. Glove selection changes.
Reactivity Michael AcceptorThe

-unsaturated carbonyl is electrophilic; it can react with biological nucleophiles (proteins/DNA).

PPE Selection Matrix (Task-Based)

This matrix moves beyond generic advice to address specific laboratory workflows.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Assays)Rationale & Causality
Respiratory Fume Hood (Sash <18") or N95/P100 MaskFume Hood (Mandatory)The acrylic acid moiety is a potent respiratory irritant. Dust inhalation can cause immediate bronchial spasms.
Hand Protection Single Nitrile (Min 0.11mm)Double Nitrile or Laminate (Silver Shield)Causality: Thiazoles in DMSO/DMF penetrate standard nitrile gloves rapidly (<5 mins), carrying the compound into the bloodstream.
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles prevent dust entry around the eyes. Glasses are sufficient only if splash risk is mitigated by a hood sash.
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Lab Coat (Buttoned)Tyvek sleeves prevent dust accumulation on forearms, a common site for contact dermatitis.

Operational Workflow & Logic

The following diagrams illustrate the decision-making process for safe handling.

Diagram 1: PPE Decision Logic

This logic gate ensures researchers select protection based on the state of the matter, not just the chemical identity.

PPE_Decision_Tree Start Start: Handling (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Dry Solid Liquid_Path Solution (DMSO/MeOH) State_Check->Liquid_Path Dissolved Solid_Risk Risk: Dust Inhalation & Static Solid_Path->Solid_Risk Liquid_Risk Risk: Transdermal Permeation Liquid_Path->Liquid_Risk Solid_PPE REQUIRED: 1. Chemical Goggles 2. Fume Hood (No Drafts) 3. Antistatic Gun Solid_Risk->Solid_PPE Liquid_PPE REQUIRED: 1. Double Nitrile Gloves 2. Change Gloves every 15 mins 3. Face Shield if >100mL Liquid_Risk->Liquid_PPE

Caption: Decision logic for PPE selection based on physical state and permeation risks.

Detailed Handling Protocols

Protocol A: Weighing (The Highest Risk Step)

Context: Dry organic acids are prone to static charge. Static discharge can disperse fine powder into the air, bypassing the breathing zone if not managed.

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Management: Use an anti-static gun (zerostat) on the weighing boat and spatula before touching the powder.

    • Why? This neutralizes surface charge, preventing "jumping" of the powder.

  • Transfer: Use a disposable antistatic weighing funnel. Do not pour from the stock bottle; use a spatula.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to solubilize and remove invisible dust.

Protocol B: Solubilization & Reaction

Context: The (2E) isomer is a Michael acceptor. In basic conditions, it becomes more reactive.

  • Solvent Choice: If using DMSO or DMF, assume the glove barrier is compromised.

  • Glove Protocol:

    • Don Inner Glove (Nitrile, bright color).

    • Don Outer Glove (Nitrile, dark color).

    • Self-Validation: If the inner glove shows any discoloration or if the outer glove rips, the color contrast provides immediate visual warning.

  • Addition: Add the solid to the solvent, not vice-versa, to prevent puffing of the solid.

Emergency & Disposal Procedures

Diagram 2: Waste Stream Management

Proper segregation prevents dangerous side reactions (e.g., mixing acids with cyanides or sulfides).

Waste_Management Waste_Source Reaction Waste / Contaminated PPE Decision Is it Solid or Liquid? Waste_Source->Decision Solid_Waste Solid Waste Decision->Solid_Waste Liquid_Waste Liquid Waste Decision->Liquid_Waste Bin_Solid Bin: Hazardous Solid (Double Bagged) Solid_Waste->Bin_Solid Contaminated Gloves/Paper Check_pH Check pH Liquid_Waste->Check_pH Acid_Stream Stream: Organic Acid (Do NOT mix with Bases/Cyanides) Check_pH->Acid_Stream pH < 7

Caption: Waste segregation logic to prevent incompatible chemical mixing.

Emergency Response[3][5][6][7][8]
  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use alcohol (ethanol/isopropanol) as this may increase skin absorption of the thiazole.

  • Eye Contact: Flush with water for 15 minutes. The acidic nature requires immediate dilution to prevent corneal opacity.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5365449, 3-(Thiazol-2-yl)acrylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(2-thienyl)acrylic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
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(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
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